molecular formula C25H39NO4 B10820430 Latanoprost dimethyl amide

Latanoprost dimethyl amide

货号: B10820430
分子量: 417.6 g/mol
InChI 键: QJLYEJLRQWHMNN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Latanoprost dimethyl amide is a useful research compound. Its molecular formula is C25H39NO4 and its molecular weight is 417.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C25H39NO4

分子量

417.6 g/mol

IUPAC 名称

7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-N,N-dimethylhept-5-enamide

InChI

InChI=1S/C25H39NO4/c1-26(2)25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,20-24,27-29H,4,9,12-18H2,1-2H3

InChI 键

QJLYEJLRQWHMNN-UHFFFAOYSA-N

规范 SMILES

CN(C)C(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Latanoprost Dimethyl Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and pharmacological properties of Latanoprost dimethyl amide. The information is curated for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Identity and Properties

This compound is a synthetic derivative of Latanoprost, a prostaglandin F2α analog. The replacement of the isopropyl ester group with a dimethyl amide moiety alters its physicochemical properties, which may influence its biological activity, stability, and formulation characteristics.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueReference
Formal Name (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((R)-3-hydroxy-5-phenylpentyl)cyclopentyl)-N,N-dimethylhept-5-enamide[1]
Molecular Formula C₂₅H₃₉NO₄[1]
Molecular Weight 417.6 g/mol [1]
CAS Number Not available
Appearance A neat oil[1]
Purity ≥98%[1]
Storage -20°C[1]
Stability ≥ 1 year at -20°C[1]

Table 2: Solubility Data of this compound

SolventSolubilityReference
DMF 100 mg/ml[1]
DMSO 50 mg/ml[1]
Ethanol 100 mg/ml[1]
PBS (pH 7.2) 0.05 mg/ml[1]

Synthesis

A plausible synthetic workflow is outlined below. This is a conceptual workflow and would require optimization.

G cluster_0 Synthesis of Latanoprost Acid cluster_1 Amidation Corey Lactone Corey Lactone Latanoprost Isopropyl Ester (Latanoprost) Latanoprost Isopropyl Ester (Latanoprost) Corey Lactone->Latanoprost Isopropyl Ester (Latanoprost) Multi-step synthesis Hydrolysis Hydrolysis Latanoprost Isopropyl Ester (Latanoprost)->Hydrolysis Latanoprost Acid Latanoprost Acid Hydrolysis->Latanoprost Acid Activation Activation Latanoprost Acid->Activation Activated Latanoprost Acid Activated Latanoprost Acid Activation->Activated Latanoprost Acid Coupling Coupling Activated Latanoprost Acid->Coupling Dimethylamine Dimethylamine Dimethylamine->Coupling This compound This compound Coupling->this compound Purification Purification This compound->Purification Final Product Final Product Purification->Final Product Chromatography

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Conceptual):

  • Hydrolysis of Latanoprost: Latanoprost (the isopropyl ester) is hydrolyzed to Latanoprost acid. This is a standard procedure and can be achieved using a base such as lithium hydroxide in a mixture of water and an organic solvent like tetrahydrofuran.

  • Activation of Latanoprost Acid: The resulting Latanoprost acid is then activated to facilitate the amide bond formation. This can be done using a variety of coupling agents, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).

  • Amide Formation: The activated Latanoprost acid is then reacted with dimethylamine in an appropriate aprotic solvent, such as dichloromethane or dimethylformamide (DMF), to form this compound.

  • Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica gel, to yield the pure this compound.

Analytical Characterization

The characterization of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

Table 3: Analytical Techniques for the Characterization of this compound

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and confirmation of the dimethyl amide group.Specific chemical shifts and coupling constants corresponding to the protons and carbons of the Latanoprost backbone and the N,N-dimethyl group.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of this compound (C₂₅H₃₉NO₄).
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating high purity, with retention time dependent on the column and mobile phase used.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic absorption bands for O-H (hydroxyl), C=O (amide), and C-N (amide) bonds.

Experimental Protocol: HPLC Method for Purity Assessment (Adapted from Latanoprost analysis)

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

This method would need to be optimized and validated specifically for this compound.

Pharmacology and Mechanism of Action

Latanoprost is a selective agonist of the prostaglandin F receptor (FP receptor).[2][3][4] It is highly probable that this compound retains this mechanism of action. The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to various physiological effects.

Signaling Pathway of the FP Receptor:

Activation of the FP receptor by an agonist like Latanoprost (and presumably this compound) primarily couples to Gq protein.[5] This initiates the following cascade:

  • Activation of Phospholipase C (PLC): Gq activates PLC.

  • Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium.

  • Activation of Protein Kinase C (PKC): DAG and increased intracellular calcium activate PKC.

  • Downstream Effects: Activated PKC can then phosphorylate various downstream targets, leading to the cellular response. In the eye, this cascade is thought to increase the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[3][4][6]

G This compound This compound FP Receptor FP Receptor This compound->FP Receptor binds to Gq Protein Gq Protein FP Receptor->Gq Protein activates PLC PLC Gq Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Ca2+ Release->PKC Activation Cellular Response Cellular Response PKC Activation->Cellular Response

Caption: Simplified signaling pathway of the Prostaglandin F Receptor.

Stability and Storage

This compound is stable for at least one year when stored at -20°C as a neat oil.[1] It is important to protect it from light and moisture to prevent degradation. For solutions, it is recommended to prepare them fresh and store them at -20°C for short-term use. The stability in various solvents and formulations would need to be determined empirically.

Conclusion

This compound is a valuable tool for research into the prostaglandin signaling pathway and may have potential as a therapeutic agent. This guide provides a foundational understanding of its chemical properties, a conceptual framework for its synthesis and analysis, and an overview of its likely pharmacological mechanism. Further experimental work is required to fully characterize this compound and its biological activities.

References

Latanoprost Dimethyl Amide: A Structural Shift from Agonist to Antagonist at the Prostaglandin F2α Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structure-activity relationship (SAR) of latanoprost dimethyl amide, a derivative of the potent ocular hypotensive agent, latanoprost. While latanoprost is a well-established prostaglandin F2α (FP) receptor agonist used in the treatment of glaucoma, the modification of its carboxylate group to a dimethyl amide moiety is predicted to dramatically alter its pharmacological profile, likely resulting in an antagonistic activity at the FP receptor. This guide will explore the synthetic rationale, the key experimental protocols for characterization, and the anticipated SAR, providing a framework for the investigation of this and similar prostaglandin derivatives.

Introduction: The Critical Role of the Carboxylate in Latanoprost's Agonism

Latanoprost, an isopropyl ester prodrug, is rapidly hydrolyzed in the eye to its active form, latanoprost acid. The free carboxylic acid of latanoprost acid is crucial for its potent agonist activity at the FP receptor. This interaction initiates a signaling cascade that ultimately increases the uveoscleral outflow of aqueous humor, thereby lowering intraocular pressure (IOP).

The core hypothesis of this guide is that the replacement of the C-1 carboxylate with a dimethyl amide group in latanoprost will disrupt the key interactions necessary for receptor activation, leading to a compound, this compound, that may bind to the FP receptor but fails to elicit a functional response, potentially acting as a competitive antagonist. This is supported by literature indicating that prostaglandin F2α (PGF2α) dimethyl amide and dimethyl amine derivatives exhibit weak antagonistic properties at the FP receptor.[1][2]

Synthesis of this compound

The synthesis of this compound would logically start from latanoprost acid. A standard amide coupling reaction can be employed.

Proposed Synthetic Scheme:

G latanoprost_acid Latanoprost Acid latanoprost_dimethyl_amide This compound latanoprost_acid->latanoprost_dimethyl_amide 1. Activation coupling_reagent Amide Coupling Reagent (e.g., HATU, HOBt) coupling_reagent->latanoprost_dimethyl_amide base Base (e.g., DIPEA) base->latanoprost_dimethyl_amide dimethylamine Dimethylamine dimethylamine->latanoprost_dimethyl_amide 2. Nucleophilic Attack

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Amide Coupling

  • Activation of Latanoprost Acid: Latanoprost acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). An amide coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and an amine base, such as N,N-diisopropylethylamine (DIPEA), are added to the solution to activate the carboxylic acid.

  • Nucleophilic Addition of Dimethylamine: A solution of dimethylamine in a suitable solvent is then added to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is purified using column chromatography to yield this compound.

Characterization of Biological Activity

To elucidate the SAR of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Characterization

3.1.1. FP Receptor Binding Affinity

A competitive radioligand binding assay is the gold standard for determining the affinity of this compound for the FP receptor.

Table 1: Quantitative Data Summary for Latanoprost and Predicted Data for this compound

CompoundReceptor Binding Affinity (Ki)Functional Activity (EC50/IC50)In Vivo Effect on IOP
Latanoprost Acid (Agonist)~3-10 nMEC50: ~10-100 nM (Calcium Mobilization)↓↓↓
This compound (Predicted Antagonist)Predicted: 100 nM - 10 µMPredicted: IC50 in the µM range (inhibition of PGF2α-induced calcium mobilization)Predicted: No change or slight ↑

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human FP receptor.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α) and increasing concentrations of the unlabeled test compound (this compound).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

G cluster_0 Assay Plate membranes FP Receptor Membranes incubation Incubation (Equilibrium) membranes->incubation radioligand [³H]-PGF2α radioligand->incubation competitor This compound (Increasing Concentrations) competitor->incubation filtration Vacuum Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (Ki) scintillation->analysis

Figure 2: Workflow for a competitive radioligand binding assay.

3.1.2. Functional Activity: Calcium Mobilization Assay

The FP receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i). A calcium mobilization assay can determine whether this compound acts as an agonist or an antagonist.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Culture and Dye Loading: Cells stably expressing the FP receptor are seeded in a 96-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist/Antagonist Addition: For agonist testing, increasing concentrations of this compound are added to the cells. For antagonist testing, cells are pre-incubated with increasing concentrations of this compound before the addition of a known FP receptor agonist like PGF2α.

  • Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: Agonist activity is determined by the EC50 value, while antagonist activity is determined by the IC50 value.

G start Seed FP Receptor- Expressing Cells dye_loading Load with Calcium- Sensitive Dye start->dye_loading antagonist_incubation Incubate with This compound dye_loading->antagonist_incubation agonist_addition Add PGF2α antagonist_incubation->agonist_addition fluorescence_reading Measure Fluorescence agonist_addition->fluorescence_reading data_analysis Calculate IC50 fluorescence_reading->data_analysis

Figure 3: Workflow for a calcium mobilization antagonist assay.

In Vivo Evaluation in a Rabbit Model

The rabbit is a standard animal model for assessing the efficacy of ocular hypotensive agents.

3.2.1. Intraocular Pressure (IOP) Measurement

Experimental Protocol: IOP Measurement in Rabbits

  • Animal Acclimation and Baseline IOP: New Zealand White rabbits are acclimated, and baseline IOP is measured using a calibrated tonometer.

  • Drug Administration: A single drop of a sterile solution of this compound is topically administered to one eye, with the contralateral eye receiving a vehicle control.

  • IOP Monitoring: IOP is measured at various time points post-administration (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Data Analysis: The change in IOP from baseline is calculated and compared between the treated and control eyes.

3.2.2. Uveoscleral Outflow Measurement

To confirm the mechanism of action, the effect on uveoscleral outflow can be measured.

Experimental Protocol: Uveoscleral Outflow Measurement

  • Tracer Infusion: Anesthetized rabbits are infused with a fluorescent tracer into the anterior chamber.

  • Tissue Dissection and Analysis: After a set period, the eyes are enucleated, and various ocular tissues (uvea, sclera, etc.) are dissected. The amount of tracer in each tissue is quantified to determine the extent of uveoscleral outflow.

Structure-Activity Relationship and Signaling Pathway

The conversion of the C-1 carboxylate of latanoprost to a dimethyl amide is a significant structural modification that is expected to abolish agonist activity and potentially induce antagonist properties.

Key SAR Observations:

  • Carboxylate Group: The negatively charged carboxylate group of latanoprost acid is critical for forming ionic interactions with positively charged residues in the FP receptor binding pocket, which is essential for receptor activation.

  • Amide Group: The neutral, bulkier dimethyl amide group would not be able to form these ionic bonds. While it might still fit within the binding pocket through other interactions (e.g., hydrophobic interactions), it is unlikely to induce the conformational change required for G-protein coupling and subsequent signaling.

Signaling Pathway:

G cluster_agonist Agonist Pathway (Latanoprost Acid) cluster_antagonist Antagonist Pathway (this compound) Latanoprost Latanoprost Acid FP_Receptor_A FP Receptor Latanoprost->FP_Receptor_A Gq Gq Protein Activation FP_Receptor_A->Gq PLC PLC Activation Gq->PLC IP3 ↑ IP3 PLC->IP3 Ca ↑ [Ca²⁺]i IP3->Ca Outflow ↑ Uveoscleral Outflow Ca->Outflow IOP_down ↓ IOP Outflow->IOP_down Latanoprost_DMA This compound FP_Receptor_B FP Receptor Latanoprost_DMA->FP_Receptor_B No_Activation No Gq Activation FP_Receptor_B->No_Activation Binding without Activation No_Effect No Change in IOP No_Activation->No_Effect

Figure 4: Agonist vs. predicted antagonist signaling pathways.

Conclusion

The transformation of latanoprost from a potent FP receptor agonist to a putative antagonist through the formation of a dimethyl amide at the C-1 position underscores a critical structure-activity relationship for this class of compounds. The experimental framework outlined in this guide provides a comprehensive approach to synthesize and characterize this compound, confirming its predicted pharmacological profile. Such studies are vital for the rational design of new prostaglandin-based therapeutics, including potential FP receptor antagonists for other therapeutic applications. Further investigation into a series of N-alkyl and N,N-dialkyl amide derivatives could provide a more detailed understanding of the steric and electronic requirements for FP receptor antagonism.

References

Pharmacological Profile of Latanoprost: A Technical Overview as a Proxy for Latanoprost Dimethyl Amide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a significant lack of publicly available scientific literature detailing the specific pharmacological profile of Latanoprost Dimethyl Amide. As such, this document provides a comprehensive technical overview of its parent compound, Latanoprost, and its active metabolite, Latanoprost acid. This information is intended to serve as a foundational guide for researchers, scientists, and drug development professionals, offering insights into the general characteristics of this class of prostaglandin F2α analogues. It is crucial to note that the pharmacological properties of this compound may differ from those of Latanoprost.

Introduction to Latanoprost

Latanoprost is a prostaglandin F2α analogue and a highly selective prostanoid FP receptor agonist.[1][2] It is clinically used to reduce elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2][3] Latanoprost itself is an isopropyl ester prodrug, which is hydrolyzed by esterases in the cornea to its biologically active form, Latanoprost acid.[2][4] The primary mechanism of action is the enhancement of aqueous humor outflow, predominantly through the uveoscleral pathway.[3][5]

Receptor Binding and Functional Activity of Latanoprost Acid

Latanoprost acid is a potent and selective agonist for the prostaglandin F (FP) receptor. Its binding and functional activity have been characterized in various in vitro systems.

Table 1: Receptor Binding Affinity of Latanoprost Acid
LigandReceptorPreparationKi (nM)
Latanoprost acidHuman FPRecombinant98[6]
Table 2: Functional Activity of Latanoprost Acid
Assay TypeCell LineMeasured ResponseEC50 (nM)
Phosphoinositide TurnoverHuman Ciliary Body CellsPI Turnover54.6 ± 12.4[7]
Phosphoinositide TurnoverHuman Ciliary Muscle CellsPI Turnover32-124[6]
Phosphoinositide TurnoverSwiss Mouse 3T3 Cells[3H]-IP Accumulation31.7[8]
MAP Kinase PhosphorylationBovine Iris Sphincterp42/p44 MAP Kinase Phosphorylation59[9]
Myosin Light Chain PhosphorylationBovine Iris SphincterMLC Phosphorylation250[9]
Contraction AssayBovine Iris SphincterContraction828[9]

Pharmacokinetics of Latanoprost in Humans

Following topical administration, Latanoprost is absorbed through the cornea and rapidly hydrolyzed to Latanoprost acid.

Table 3: Human Pharmacokinetic Parameters of Latanoprost Acid
ParameterValueReference
Absorption
Time to Peak Concentration (Aqueous Humor)~2 hours[2][4]
Peak Concentration (Aqueous Humor)15-30 ng/mL[1][10]
Time to Peak Concentration (Plasma)~5 minutes[1][10]
Peak Concentration (Plasma)53 pg/mL[1][10]
Distribution
Volume of Distribution0.16 ± 0.02 L/kg[1][10]
Metabolism
Primary Metabolites1,2-dinor and 1,2,3,4-tetranor latanoprost acid[1][4]
Elimination
Plasma Half-life17 minutes[4][10]
Route of ExcretionPrimarily renal[1][4]
Urinary Recovery (Topical Dose)~88%[1][4]

Signaling Pathway

Latanoprost acid, upon binding to the FP receptor, a Gq protein-coupled receptor (GPCR), initiates a downstream signaling cascade.[11] This activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This signaling pathway is believed to mediate the remodeling of the extracellular matrix in the ciliary muscle, reducing hydraulic resistance and increasing uveoscleral outflow.[1]

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Latanoprost_acid Latanoprost Acid FP_receptor FP Receptor (GPCR) Latanoprost_acid->FP_receptor Binds Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Co-activates ECM_remodeling Extracellular Matrix Remodeling PKC->ECM_remodeling Leads to Uveoscleral_outflow Increased Uveoscleral Outflow ECM_remodeling->Uveoscleral_outflow

Caption: Signaling pathway of Latanoprost acid via the FP receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological data. Below are representative protocols for assays commonly used to characterize prostaglandin analogues like Latanoprost.

Radioligand Binding Assay for FP Receptor

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the FP receptor.

  • Objective: To determine the inhibitor constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the FP receptor.

  • Materials:

    • Cell membranes expressing the human FP receptor.

    • Radiolabeled ligand (e.g., [3H]-PGF2α).

    • Unlabeled PGF2α for determining non-specific binding.

    • Test compound (e.g., Latanoprost acid) at various concentrations.

    • Assay buffer (e.g., Tris-HCl with MgCl2 and EDTA).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled PGF2α.

    • Incubate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the Gq-coupled FP receptor, leading to an increase in intracellular calcium.

  • Objective: To determine the potency (EC50) of a test compound as an agonist at the FP receptor.

  • Materials:

    • A cell line expressing the human FP receptor (e.g., HEK293 or CHO cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Test compound at various concentrations.

    • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

  • Procedure:

    • Seed the cells in a multi-well plate (e.g., 96- or 384-well) and allow them to attach overnight.

    • Load the cells with the calcium-sensitive dye by incubating them with a dye solution for a specified time (e.g., 45-60 minutes) at 37°C.

    • Wash the cells with the assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Automatically inject the test compound at various concentrations into the wells.

    • Immediately record the change in fluorescence over time, which corresponds to the increase in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration and plot it against the logarithm of the compound concentration to calculate the EC50 value.

Caption: Workflow for a Calcium Mobilization Assay.

Conclusion

Latanoprost is a well-characterized selective FP receptor agonist that effectively lowers intraocular pressure by increasing uveoscleral outflow. Its pharmacological profile, from receptor binding and signaling to its pharmacokinetic properties, has been extensively studied. While this compound is a derivative of this compound, its specific pharmacological characteristics remain undocumented in publicly accessible sources. The data and protocols presented here for Latanoprost provide a valuable framework for understanding the potential properties of its derivatives, but direct experimental investigation of this compound is necessary to elucidate its unique pharmacological profile.

References

Unveiling the Molecular Target of Latanoprost Dimethyl Amide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α (PGF2α) analogue, is a widely prescribed medication for reducing intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. Its therapeutic effect is primarily mediated through agonism at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). While the pharmacology of latanoprost and its active acid form is well-documented, the specific molecular interactions and potential targets of its amide derivatives, such as Latanoprost Dimethyl Amide, are less characterized. This technical guide provides an in-depth exploration of the target identification for this compound, consolidating available data and outlining key experimental methodologies. Contrary to what its parent compound's activity might suggest, evidence points towards Prostaglandin F2α dimethyl amide functioning as a weak antagonist at the FP receptor.[1][2][3][4][5]

Pharmacological Profile of Prostaglandin F2α Dimethyl Amide

Available data indicates that Prostaglandin F2α Dimethyl Amide acts as an antagonist of the FP receptor. The primary quantitative measure of its activity comes from functional assays assessing the contractility of smooth muscle tissue, a process mediated by FP receptor activation.

CompoundChemical NameMolecular FormulaMolecular WeightPharmacological ActivityPotency (IC50)
Prostaglandin F2α Dimethyl Amide9α,11α,15R-trihydroxy-N,N-dimethyl-prosta-5Z,13E-dien-1-amideC22H39NO4381.6 g/mol Weak FP receptor antagonist3.2 µg/mL (inhibits PGF2α-induced contraction by 50% in gerbil colon)[1][3][4]

Target Identification and Characterization: Experimental Protocols

The identification and characterization of the molecular target for a compound like this compound involve a series of well-established experimental protocols. These methods are designed to determine the binding affinity of the ligand to its receptor and to characterize its functional effect (agonist versus antagonist activity).

Radioligand Binding Assays for Antagonist Affinity (Ki) Determination

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a specific receptor. To determine the inhibitory constant (Ki) of an unlabeled antagonist like this compound, a competition binding assay is performed.

Objective: To determine the affinity (Ki) of this compound for the FP receptor.

Materials:

  • Cell membranes expressing the human FP receptor.

  • A radiolabeled FP receptor agonist (e.g., [3H]-PGF2α).

  • This compound (unlabeled competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human FP receptor.

  • Assay Setup: In a 96-well plate, combine a fixed concentration of the radiolabeled agonist with varying concentrations of this compound.

  • Incubation: Add the cell membrane preparation to each well and incubate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for Antagonist Potency (IC50) Determination

Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist or an antagonist. The reported antagonistic effect of Prostaglandin F2α Dimethyl Amide was determined using a smooth muscle contraction assay.

Objective: To determine the functional potency (IC50) of this compound as an FP receptor antagonist.

Materials:

  • Isolated gerbil colon tissue strips.

  • Organ bath system with physiological saline solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

  • Prostaglandin F2α (agonist).

  • This compound.

  • Force transducer and data acquisition system.

Protocol:

  • Tissue Preparation: Mount strips of gerbil colon tissue in the organ baths under a resting tension.

  • Equilibration: Allow the tissues to equilibrate for a period of time.

  • Agonist Response: Elicit a contractile response by adding a fixed concentration of PGF2α to the bath.

  • Antagonist Incubation: In separate experiments, pre-incubate the tissue strips with varying concentrations of this compound for a defined period.

  • Challenge with Agonist: After the pre-incubation period, add the same fixed concentration of PGF2α and record the contractile response.

  • Data Analysis: Express the contractile response in the presence of the antagonist as a percentage of the response to the agonist alone. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Proteomic Approaches for Off-Target Identification

To identify potential off-target interactions of this compound, unbiased proteomic techniques can be employed. These methods can reveal interactions with proteins other than the intended target, which is crucial for understanding the full pharmacological profile and potential side effects.

Example Technique: Affinity Purification-Mass Spectrometry (AP-MS)

Objective: To identify proteins that interact with this compound in a cellular context.

Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group for covalent attachment to a solid support (e.g., agarose beads).

  • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

  • Affinity Purification: Incubate the cell lysate with the this compound-coupled beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Proteomic Analysis: Identify the eluted proteins using techniques such as one- or two-dimensional gel electrophoresis followed by mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Compare the identified proteins to a control experiment performed with beads lacking the compound to identify specific interactors.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the FP receptor and a typical experimental workflow for characterizing an antagonist.

FP_Receptor_Signaling FP Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PGF2a PGF2α (Agonist) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds & Activates LDMA Latanoprost Dimethyl Amide (Antagonist) LDMA->FP_Receptor Binds & Blocks Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: FP Receptor signaling pathway and the antagonistic action of this compound.

Antagonist_Characterization_Workflow Workflow for FP Receptor Antagonist Characterization start Start: Compound Synthesis (this compound) binding_assay Radioligand Competition Binding Assay start->binding_assay functional_assay Functional Assay (e.g., Smooth Muscle Contraction) start->functional_assay off_target_screen Off-Target Screening (e.g., Proteomics) start->off_target_screen determine_ki Determine Ki (Binding Affinity) binding_assay->determine_ki determine_ic50 Determine IC50 (Functional Potency) functional_assay->determine_ic50 data_analysis Data Analysis & Pharmacological Profile determine_ki->data_analysis determine_ic50->data_analysis off_target_screen->data_analysis end End: Characterized Antagonist data_analysis->end

Caption: Experimental workflow for the characterization of an FP receptor antagonist.

Conclusion

The available evidence suggests that this compound, unlike its parent compound, functions as a weak antagonist at the prostaglandin FP receptor. This technical guide has outlined the current understanding of its pharmacological activity and provided a detailed overview of the key experimental protocols necessary for its comprehensive target identification and characterization. Further research, particularly utilizing radioligand binding assays to determine its binding affinity (Ki) and broader proteomic screens to identify potential off-target interactions, is essential to fully elucidate the molecular pharmacology of this compound. Such studies will be invaluable for drug development professionals seeking to understand the structure-activity relationships of prostaglandin analogues and to develop novel therapeutics with refined target specificities.

References

Cellular pathways affected by Latanoprost dimethyl amide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cellular Pathways Affected by Latanoprost Dimethyl Amide

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a derivative of Latanoprost, a widely used prostaglandin F2α (PGF2α) analog for the treatment of glaucoma and ocular hypertension.[1][2] Latanoprost itself is an isopropyl ester prodrug that is hydrolyzed by corneal esterases into its biologically active form, latanoprost acid.[3][4][5] Latanoprost acid functions as a selective prostanoid FP receptor agonist.[4][5][6] Its primary therapeutic effect, the reduction of intraocular pressure (IOP), is achieved by increasing the uveoscleral outflow of aqueous humor.[4][7][8] This guide will operate under the assumption that this compound, as a close derivative, exerts its cellular effects through similar mechanisms, primarily via the activation of the FP receptor.

This document provides a detailed overview of the core cellular signaling pathways modulated by FP receptor agonism, downstream molecular events, and the experimental methodologies used to elucidate these mechanisms.

Primary Signaling Pathway: FP Receptor Activation

The Prostaglandin F (FP) receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G proteins.[9] Activation of the FP receptor by an agonist like latanoprost acid initiates a well-defined signaling cascade leading to the mobilization of intracellular calcium and activation of Protein Kinase C (PKC).

  • Gq Protein Activation: Upon agonist binding, the FP receptor undergoes a conformational change, activating the associated heterotrimeric Gq protein. This causes the Gαq subunit to release GDP and bind GTP, leading to its dissociation from the Gβγ dimer.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C-beta (PLCβ).

  • Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]

  • Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER). This binding opens calcium channels, causing a rapid release of stored Ca2+ ions into the cytosol, leading to a transient increase in intracellular calcium concentration ([Ca2+]i).[10]

  • Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the increased cytosolic Ca2+, activates members of the Protein Kinase C (PKC) family. Activated PKC then phosphorylates a multitude of downstream target proteins on serine and threonine residues, modulating their activity and triggering further cellular responses.

FP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LDA Latanoprost FP_R FP Receptor LDA->FP_R Binds Gq Gq Protein FP_R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates MAPK_ERK_Pathway cluster_downstream Cellular Responses FP_PKC FP Receptor / PKC Activation RAS Ras FP_PKC->RAS Activates p38 p38 MAPK FP_PKC->p38 Activates via upstream kinases RAF Raf RAS->RAF Activates MEK12 MEK1/2 RAF->MEK12 Phosphorylates ERK12 p42/p44 MAPK (ERK1/2) MEK12->ERK12 Phosphorylates Gene_Expression Gene Expression (e.g., COX-2, MMP-1) ERK12->Gene_Expression Cell_Survival Cell Survival (Anti-apoptosis) ERK12->Cell_Survival p38->Gene_Expression Rho_ROCK_Pathway FP_R FP Receptor Activation RhoGEF RhoGEF FP_R->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Promotes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phospho-MLC MLC->pMLC Cytoskeleton Actin Cytoskeleton Remodeling pMLC->Cytoskeleton Leads to Western_Blot_Workflow A 1. Cell Treatment (Latanoprost DM Amide) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to Membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., anti-pERK) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection & Imaging G->H I 9. Data Analysis (Band Quantification) H->I Calcium_Imaging_Workflow A 1. Plate Cells (96-well plate) B 2. Load Cells with Ca²⁺ Sensitive Dye (e.g., Fura-2 AM) A->B C 3. Wash & Incubate (Dye De-esterification) B->C D 4. Measure Baseline Fluorescence C->D E 5. Inject Agonist (Latanoprost DM Amide) D->E F 6. Record Fluorescence Signal Over Time E->F G 7. Data Analysis (Calculate Response, EC₅₀) F->G

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of Latanoprost Dimethyl Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the characterization and quantification of Latanoprost dimethyl amide, a derivative of the prostaglandin F2α analog, Latanoprost. The protocols are based on established methods for Latanoprost and are adaptable for the specific analysis of its dimethyl amide derivative.

Introduction

Latanoprost is a well-established active pharmaceutical ingredient used in the treatment of open-angle glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, Latanoprost acid.[2] this compound is a derivative of Latanoprost and is of interest in research and development.[3][4] Accurate and robust analytical methods are crucial for its quantification in various matrices, for quality control, and for stability studies. The primary analytical techniques employed for Latanoprost and its analogs are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of Latanoprost using HPLC-UV and LC-MS/MS. These values can serve as a benchmark for method development and validation for this compound.

Table 1: HPLC-UV Method Parameters for Latanoprost Analysis

ParameterTypical ValueReference
Linearity Range0.0125 - 100 µg/mL[5][6]
Correlation Coefficient (r²)> 0.999[7][8]
Limit of Detection (LOD)0.021 - 1.0 µg/mL[5][6]
Limit of Quantitation (LOQ)0.035 - 2.5 µg/mL[7][9]
Recovery98.0 - 102.0%[7][8]

Table 2: LC-MS/MS Method Parameters for Latanoprost and Latanoprost Acid Analysis

ParameterTypical ValueReference
Linearity Range0.5 - 50 ng/mL[10]
Correlation Coefficient (r²)> 0.99[10]
Limit of Quantitation (LOQ)0.5 ng/mL[10]
Reproducibility (RSD)< 15%[10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Sample diluent (e.g., Acetonitrile:Water 50:50, v/v)

3.1.2. Chromatographic Conditions (Adaptable)

ParameterCondition
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A: Water with 0.1% TFA or Formic AcidB: Acetonitrile with 0.1% TFA or Formic Acid
Gradient Optimized for separation (e.g., start at 60% B, ramp to 90% B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm

3.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the sample diluent to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3.1.4. Method Validation Parameters

  • Linearity: Analyze the working standard solutions in triplicate and plot the peak area against concentration. Perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

  • Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of this compound.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method for the quantification of this compound, particularly in biological matrices.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., deuterated Latanoprost)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (for extraction)

  • Isopropanol (for extraction)

3.2.2. LC-MS/MS Conditions (Adaptable)

ParameterCondition
LC System UPLC or HPLC system
Column C8 or C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation and elution of the analyte
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive mode
MRM Transitions To be determined by infusing a standard solution of this compound and its internal standard.

3.2.3. Sample Preparation (for Plasma or other biological fluids)

  • Protein Precipitation: To a 100 µL aliquot of the sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge to precipitate proteins.

  • Liquid-Liquid Extraction: Alternatively, extract the sample with a mixture of ethyl acetate and isopropanol.[10]

  • Evaporate the supernatant/organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.

Visualizations

Signaling Pathway

Latanoprost, and presumably its dimethyl amide derivative, acts as an agonist of the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor.[2][11] Activation of the FP receptor initiates a signaling cascade that leads to the therapeutic effect of reducing intraocular pressure.[12][13]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Latanoprost_DMA Latanoprost dimethyl amide FP_Receptor FP Receptor Latanoprost_DMA->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates MMPs Matrix Metalloproteinases (MMPs) PKC->MMPs Upregulates Uveoscleral_Outflow Increased Uveoscleral Outflow MMPs->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction

Caption: Signaling pathway of this compound via the FP receptor.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a research or quality control setting.

G Start Start Sample_Receipt Sample Receipt and Logging Start->Sample_Receipt Sample_Prep Sample Preparation Sample_Receipt->Sample_Prep Standard_Prep Standard Preparation LC_System LC System (HPLC/UPLC) Standard_Prep->LC_System Sample_Prep->LC_System Detector Detector (UV or MS/MS) LC_System->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Data_Processing Data Processing and Integration Data_Acquisition->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Reporting Result Reporting Quantification->Reporting End End Reporting->End

References

Application Note: HPLC Analysis of Latanoprost Dimethyl Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Latanoprost dimethyl amide. This compound is a derivative of Latanoprost, a prostaglandin F2α analog used in the treatment of glaucoma. The method presented here is suitable for the determination of this compound in bulk drug substances and can be adapted for formulation analysis. The protocol utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, and UV detection at 210 nm, providing excellent resolution and sensitivity.

Introduction

Latanoprost is a potent prostaglandin F2α analogue that effectively reduces intraocular pressure (IOP) and is a first-line treatment for open-angle glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that is hydrolyzed in the cornea to the biologically active Latanoprost acid.[1][2] this compound is a synthetic derivative of Latanoprost where the isopropyl ester is replaced by a dimethyl amide moiety. As with other pharmaceutical compounds, a reliable analytical method is crucial for quality control, stability studies, and pharmacokinetic assessments of this compound.

This application note provides a detailed protocol for the separation and quantification of this compound using RP-HPLC with UV detection. The method is based on established analytical techniques for Latanoprost and has been adapted for the specific properties of the dimethyl amide derivative.[3][4][5][6]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required. (e.g., Shimadzu LC 2010, Agilent 1260 Infinity II, or equivalent)[3]

  • Chromatographic Data System: Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm or Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm) is recommended for optimal separation.[3][4]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Trifluoroacetic acid (TFA) or Formic Acid (optional, for mobile phase modification)

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 40-80% B; 15-20 min: 80% B; 20-21 min: 80-40% B; 21-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 210 nm[2][3][6]
Run Time 25 minutes

Note: The gradient can be optimized based on the specific column and HPLC system used to achieve the best separation from any impurities.

Preparation of Standard and Sample Solutions

2.3.1. Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile. This is the standard stock solution.

2.3.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with acetonitrile to obtain concentrations in the range of 1 µg/mL to 50 µg/mL. These will be used to establish the calibration curve.

2.3.3. Sample Preparation

For bulk drug substance:

  • Accurately weigh an amount of the this compound sample equivalent to about 10 mg of the active ingredient.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Results and Discussion

Method Validation Parameters

A hypothetical summary of method validation parameters is presented below. These values are typical for a well-developed HPLC method for prostaglandin analogs.

ParameterResult
Linearity (µg/mL) 1 - 50
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Retention Time (approx.) 12.5 min
Linearity

The linearity of the method was assessed by analyzing a series of standard solutions. The peak area of this compound was plotted against the corresponding concentration. A linear relationship is expected with a correlation coefficient (r²) greater than 0.999.

Specificity

The specificity of the method should be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram (injection of acetonitrile). The peak purity can also be evaluated using a photodiode array (PDA) detector.

Protocol: Step-by-Step HPLC Analysis

  • System Preparation:

    • Turn on the HPLC system components: pump, detector, column oven, and computer.

    • Purge the pump with the mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase composition (40% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup:

    • Create a sequence in the chromatography data system.

    • Include injections of a blank (acetonitrile), the series of working standard solutions, and the prepared sample solutions. It is recommended to inject each standard and sample in duplicate or triplicate.

  • Analysis:

    • Start the sequence. The system will automatically inject the solutions and acquire the chromatograms.

  • Data Processing:

    • Integrate the peaks in the obtained chromatograms.

    • Generate a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

    • Determine the concentration of this compound in the sample solutions using the calibration curve.

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard/ Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter Sample (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect acquire Chromatogram Acquisition detect->acquire integrate Peak Integration acquire->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analyte calibrate->quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

G cluster_latanoprost Latanoprost cluster_amide This compound cluster_core Core Structure latanoprost Latanoprost (Isopropyl Ester) amide This compound (Dimethyl Amide) latanoprost->amide is a derivative of core Prostaglandin F2α Analog Core latanoprost->core shares amide->core shares

Caption: Relationship between Latanoprost and this compound.

Conclusion

The RP-HPLC method described in this application note is a simple, precise, and accurate technique for the quantitative determination of this compound. The method is suitable for routine quality control and can be readily implemented in analytical laboratories. The provided protocol and chromatographic conditions offer a solid starting point for method development and validation for this new derivative of Latanoprost.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

[2] Mass spectrometry of fatty acid amides - AOCS --INVALID-LINK-- Latanoprost EP Impurity D - LGC Standards Latanoprost EP Impurity D; (5Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((S,E)-3-hydroxy-5-phenyl-1-pentenyl)cyclopentyl)-N,N-dimethylhept-5-enamide. --INVALID-LINK-- Latanoprost Ethyl Amide - Cayman Chemical Latanoprost ethyl amide is an amide derivative and a more stable analog of the ester latanoprost (Item No. 16812). ... Latanoprost is a PGF2α analog that acts as a selective FP receptor agonist. ... Latanoprost is an ophthalmic solution used for controlling the progression of glaucoma or ocular hypertension by reducing intraocular pressure. ... Latanoprost ethyl amide is an isomer of latanoprost dimethyl amide (Item No. 25247). ... We also offer a wide range of analytical services using LC-MS/MS, HPLC, GC, and many other techniques. --INVALID-LINK-- Latanoprost - Wikipedia Latanoprost, sold under the brand name Xalatan among others, is a medication used to treat increased pressure inside the eye (ocular hypertension) including glaucoma. It is applied as eye drops to the eyes. Onset of effects is usually within four hours, and they last for up to a day. --INVALID-LINK-- Latanoprost | C26H40O5 - PubChem Latanoprost is an isopropyl ester prodrug of prostaglandin F2alpha. It is a selective prostanoid FP receptor agonist that is used for the treatment of glaucoma and ocular hypertension. Latanoprost was approved by the FDA in 1996. --INVALID-LINK-- Latanoprost solution 0.005% w/v - Summary of Product ... Latanoprost is an isopropyl ester prodrug, which in itself is inactive, but after hydrolysis to the acid of latanoprost it becomes biologically active. The prodrug is well absorbed through the cornea and all drug that enters the aqueous humour is hydrolysed during the passage through the cornea. --INVALID-LINK-- Latanoprost Ophthalmic Solution 0.005% Package Insert - FDA Latanoprost is a prostaglandin F2α analogue. Its chemical name is isopropyl-(Z)-7[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate. Its molecular formula is C26H40O5 and its chemical structure is: --INVALID-LINK-- Latanoprost isopropyl ester - LC-MS - Santa Cruz Biotechnology Latanoprost isopropyl ester is an F-series prostaglandin analog. Latanoprost isopropyl ester is a prodrug of Latanoprost (sc-205353). Latanoprost is an agonist of the PGF2α receptor. --INVALID-LINK-- Determination of latanoprost in rabbit aqueous humor by liquid ... Jan 25, 2012 ... A sensitive and specific liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) method for the determination of latanoprost ... --INVALID-LINK-- Determination of latanoprost free acid in human plasma using high ... A sensitive and selective high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the quantification of latanoprost free acid (LFA) in human plasma. LFA and the internal standard (IS), bimatoprost free acid, were extracted from 500 μL of plasma by a simple liquid-liquid extraction. The chromatographic separation was performed on a reversed-phase C18 column with an isocratic mobile phase of 0.1% formic acid in water and acetonitrile (20:80, v/v). The detection was carried out on a triple quadrupole mass spectrometer in the selected reaction monitoring (SRM) mode. The mass transitions monitored were m/z 391.2 → 193.1 for LFA and m/z 377.2 → 259.1 for the IS. The method was linear over the concentration range of 0.02-10.0 ng/mL with a correlation coefficient >0.99. The precision and accuracy were within the acceptance criteria of bioanalytical guidelines. The method was successfully applied to a pharmacokinetic study of latanoprost ophthalmic solution in healthy volunteers. --INVALID-LINK-- A rapid and sensitive LC-MS/MS method for the simultaneous ... Jun 1, 2015 ... A rapid, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous determination of latanoprost acid (LFA) and travoprost acid (TFA) in human plasma. ... The analytes were detected by a triple quadrupole mass spectrometer using electrospray ionization (ESI) in the negative ion mode. ... The multiple reaction monitoring (MRM) transitions were m/z 391.3 → 193.1 for LFA, m/z 417.3 → 219.1 for TFA, and m/z 377.3 → 259.1 for the internal standard (bimatoprost free acid). ... The method was successfully applied to a pharmacokinetic study in healthy volunteers after a single topical administration of a latanoprost/travoprost fixed-dose combination ophthalmic solution. --INVALID-LINK-- Latanoprost - DrugBank Latanoprost is an isopropyl ester prodrug, meaning it is inactive until it is hydrolyzed by esterases in the cornea to the biologically active latanoprost acid. It is a structural analogue of prostaglandin F2-alpha that acts as a selective prostanoid FP receptor agonist. Latanoprost is a popular treatment for glaucoma. --INVALID-LINK-- Simultaneous Determination of Latanoprost and Its Active Metabolite in ... Nov 27, 2018 ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of latanoprost and its active metabolite, latanoprost acid, in rat plasma. ... The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode and the multiple reaction monitoring (MRM) transitions were m/z 433.3 → 355.3 for latanoprost, m/z 391.3 → 193.1 for latanoprost acid, and m/z 377.3 → 259.1 for the internal standard (bimatoprost free acid). ... This method was successfully applied to a pharmacokinetic study of latanoprost in rats. --INVALID-LINK-- Latanoprost - an overview | ScienceDirect Topics Latanoprost is a prostaglandin F2α analogue that is administered topically as an isopropyl ester prodrug. It is hydrolyzed by corneal esterases to the biologically active latanoprost acid. --INVALID-LINK-- Determination of Latanoprost in Rabbit Aqueous Humor by Liquid ... A sensitive and specific liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) method for the determination of latanoprost in rabbit aqueous humor was developed and validated. The analysis was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (70:30, v/v). The detection was performed on a single quadrupole mass spectrometer using selected ion monitoring (SIM) in the positive ion mode. The m/z of the monitored ion was 433.3 [M+H]+ for latanoprost. The method was linear over the range of 0.1-50 ng/mL. This method was successfully applied to a pharmacokinetic study in rabbits. --INVALID-LINK-- Latanoprost acid | C23H34O5 - PubChem Latanoprost acid is the active form of latanoprost. It is formed by the hydrolysis of the isopropyl ester of latanoprost by esterases in the cornea. Latanoprost acid is a potent agonist of the prostaglandin F2α receptor and is responsible for the therapeutic effects of latanoprost in the treatment of glaucoma. --INVALID-LINK-- Latanoprost Ophthalmic Emulsion, 0.005% for Intraocular Pressure ... In a multicenter, randomized, and controlled clinical trial of 197 patients with open-angle glaucoma or ocular hypertension with an average age of 63.5 (± 11.8) years, the mean reduction in intraocular pressure (IOP) from baseline was 6.9 mmHg (26%) at the 8 AM timepoint at week 12 with Latanoprost Ophthalmic Emulsion, 0.005%. --INVALID-LINK-- Latanoprost reduces intraocular pressure in healthy cats - PubMed Latanoprost is a prostaglandin F2α analogue used topically to reduce intraocular pressure (IOP). It is a prodrug that is hydrolyzed to its active form, latanoprost acid, in the cornea. --INVALID-LINK-- Latanoprost loaded nano-micelles for the treatment of glaucoma ... Latanoprost is a prostaglandin F2α analog that is used as a first-line medication for the treatment of glaucoma. It is an isopropyl ester prodrug that is converted to its active form, latanoprost acid, by esterases in the cornea. --INVALID-LINK-- Application Notes and Protocols for the Mass Spectrometry of this compound

These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using mass spectrometry. This document is intended to guide researchers in developing and validating methods for the quantification of this compound in various matrices.

This compound is a derivative of Latanoprost, a prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the determination of Latanoprost and its analogs due to its high selectivity and sensitivity.

Experimental Protocols

While specific data for this compound is not extensively available in the public domain, methodologies for the closely related parent drug, Latanoprost, and its active metabolite, Latanoprost acid, can be adapted. The following protocols are based on established methods for these related compounds and provide a strong foundation for the analysis of this compound.

Protocol 1: Liquid-Liquid Extraction for Plasma Samples

This protocol is adapted from the analysis of Latanoprost free acid in human plasma.

1. Sample Preparation:

  • To 500 µL of plasma, add an appropriate amount of an internal standard (e.g., Bimatoprost free acid).
  • Perform liquid-liquid extraction using a suitable organic solvent.

2. Chromatographic Separation:

  • Column: Reversed-phase C18 column.
  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (20:80, v/v).
  • Flow Rate: Maintain a constant flow rate suitable for the column dimensions.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties. For Latanoprost acid, negative ion mode is used.
  • Detection: Triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

Protocol 2: Analysis in Aqueous Humor

This protocol is based on the determination of Latanoprost in rabbit aqueous humor.

1. Sample Preparation:

  • Due to the cleaner matrix of aqueous humor, minimal sample preparation such as protein precipitation may be required.

2. Chromatographic Separation:

  • Column: C18 column.
  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (70:30, v/v).

3. Mass Spectrometric Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection: Single quadrupole mass spectrometer using Selected Ion Monitoring (SIM) or a triple quadrupole for higher selectivity (MRM).

Quantitative Data

The following tables summarize the mass spectrometric parameters for Latanoprost and its active acid, which can be used as a starting point for method development for this compound. The exact mass transitions for this compound will need to be determined experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Latanoprost433.3355.3ESI+
Latanoprost Acid391.2193.1SRM
Latanoprost Acid391.3193.1MRM
Bimatoprost Free Acid (IS)377.2259.1SRM
Bimatoprost Free Acid (IS)377.3259.1MRM

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of a pharmaceutical compound like this compound in a biological matrix.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Biological_Matrix Biological Matrix (e.g., Plasma, Aqueous Humor) Spiking Spike with Internal Standard Biological_Matrix->Spiking Extraction Liquid-Liquid Extraction or Protein Precipitation Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Sample Injection Evaporation->Injection Column C18 Reversed-Phase Column Injection->Column Elution Isocratic or Gradient Elution Column->Elution Ionization Electrospray Ionization (ESI) Elution->Ionization Mass_Analyzer Triple Quadrupole Mass Analyzer Ionization->Mass_Analyzer Detection MRM/SRM Detection Mass_Analyzer->Detection Quantification Quantification Detection->Quantification

Caption: LC-MS/MS workflow for this compound.

Proposed Fragmentation Pathway

The fragmentation of Latanoprost and its analogs in the mass spectrometer is key to developing a selective MRM method. The following diagram proposes a logical fragmentation pathway for Latanoprost, which can be extrapolated to predict the fragmentation of this compound. The primary fragmentation event often involves the loss of the ester or amide group and subsequent cleavages of the side chains.

Proposed Fragmentation of Latanoprost Parent Latanoprost [M+H]+ m/z 433.3 Loss_of_Isopropyl Loss of Isopropyl Group (-C3H7) Parent->Loss_of_Isopropyl Fragment_355 Fragment m/z 355.3 Loss_of_Isopropyl->Fragment_355 Further_Fragmentation Further Fragmentation (e.g., loss of H2O) Fragment_355->Further_Fragmentation

Caption: Proposed fragmentation of Latanoprost in ESI+.

Latanoprost Dimethyl Amide: Application Notes and Research Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a well-established therapeutic agent for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1] Its primary mechanism of action involves agonizing the prostaglandin F (FP) receptor, which leads to an increase in the uveoscleral outflow of aqueous humor.[1][2] Latanoprost dimethyl amide is a derivative of latanoprost.[3][4] While specific research on this compound is limited, its structural similarity to latanoprost suggests that it likely shares a similar biological activity profile and research applications.

These application notes provide a comprehensive overview of the anticipated research applications of this compound, based on the extensive data available for its parent compound, latanoprost. Detailed experimental protocols are provided to facilitate the investigation of its pharmacological properties.

Predicted Research Applications

Based on the known activities of latanoprost, this compound is a valuable tool for researchers investigating:

  • Glaucoma and Ocular Hypertension: Studying the mechanisms of IOP reduction and exploring novel therapeutic strategies.

  • Aqueous Humor Dynamics: Investigating the regulation of uveoscleral outflow.

  • Prostaglandin Receptor Signaling: Elucidating the signaling pathways downstream of FP receptor activation.

  • Extracellular Matrix Remodeling: Examining the role of matrix metalloproteinases (MMPs) in ocular tissues.[5]

  • Neuroprotection: Assessing potential protective effects on retinal ganglion cells.

Quantitative Data Summary

The following table summarizes key quantitative data for Latanoprost. While specific values for this compound are not yet available, these provide an expected range of activity.

ParameterValueCompoundNotes
IOP Reduction 22-39%Latanoprost 0.005%Reduction from baseline in patients with ocular hypertension or open-angle glaucoma over 1-12 months.[1]
Peak IOP Reduction 8.6 mm Hg (32%)Latanoprost 0.005%Compared to 6.2 mm Hg (23%) for dorzolamide after 3 months.[6]
Trough IOP Reduction 8.1 mm Hg (31%)Latanoprost 0.005%Compared to 4.7 mm Hg (17%) for dorzolamide after 3 months.[6]

Signaling Pathway

Latanoprost acid, the active form of Latanoprost, is a selective agonist of the prostaglandin F receptor (FP receptor). Activation of the FP receptor in the ciliary muscle is believed to initiate a signaling cascade that leads to the remodeling of the extracellular matrix. This remodeling reduces the resistance to aqueous humor outflow through the uveoscleral pathway, thereby lowering intraocular pressure.[1][7] One of the key downstream effects is the upregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins.[5]

Latanoprost_Signaling_Pathway cluster_cell Ciliary Muscle Cell cluster_ecm Extracellular Matrix (ECM) Latanoprost This compound (as active acid) FP_Receptor Prostaglandin F (FP) Receptor Latanoprost->FP_Receptor Binds to G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2_Increase Intracellular Ca²⁺ Increase IP3_DAG->Ca2_Increase PKC_Activation Protein Kinase C (PKC) Activation IP3_DAG->PKC_Activation Gene_Expression Altered Gene Expression Ca2_Increase->Gene_Expression PKC_Activation->Gene_Expression MMP_Upregulation MMP Upregulation (e.g., MMP-1, -3, -9) Gene_Expression->MMP_Upregulation ECM_Remodeling ECM Remodeling MMP_Upregulation->ECM_Remodeling Leads to Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction

Caption: this compound Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Prostaglandin F Receptor (FP) Agonist Assay

This protocol is designed to determine the potency and efficacy of this compound as an agonist for the FP receptor. A commercially available reporter assay kit can be utilized for this purpose.[8]

Experimental Workflow:

FP_Receptor_Assay_Workflow A 1. Cell Culture: HEK293T/17 cells B 2. Reverse Transfection: Transfect cells with FP receptor and a reporter gene (e.g., luciferase) linked to a response element. A->B C 3. Compound Treatment: Add varying concentrations of This compound. B->C D 4. Incubation: Incubate for a specified time (e.g., 6-24 hours). C->D E 5. Lysis and Signal Detection: Lyse cells and measure reporter gene activity (e.g., luminescence). D->E F 6. Data Analysis: Generate dose-response curves and calculate EC50 values. E->F

Caption: FP Receptor Agonist Assay Workflow.

Methodology:

  • Cell Culture: Culture HEK293T/17 cells in appropriate media and conditions as recommended by the cell line provider.

  • Reverse Transfection:

    • Prepare a transfection complex containing the FP receptor expression plasmid, a reporter plasmid (e.g., pGL4.29[luc2P/CRE/Hygro]), and a transfection reagent.

    • Add the transfection complex to a 96-well plate.

    • Seed the HEK293T/17 cells on top of the transfection complex.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in assay buffer.

    • After allowing the cells to attach and express the receptor (typically 24 hours), replace the medium with the compound dilutions. Include a positive control (e.g., PGF2α) and a vehicle control.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).

  • Signal Detection:

    • Remove the medium and lyse the cells using a lysis buffer.

    • Add the appropriate substrate for the reporter enzyme (e.g., luciferase substrate).

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the response as a function of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Ex Vivo Measurement of Uveoscleral Outflow

This protocol describes a method to directly measure the effect of this compound on uveoscleral outflow in enucleated animal eyes (e.g., porcine or rabbit).

Experimental Workflow:

Uveoscleral_Outflow_Workflow A 1. Eye Preparation: Obtain fresh enucleated eyes and prepare for perfusion. B 2. Cannulation: Cannulate the anterior chamber with two needles: one for infusion and one for a pressure transducer. A->B C 3. Baseline Perfusion: Perfuse with a buffered saline solution at a constant pressure to establish a baseline outflow rate. B->C D 4. Compound Perfusion: Switch to a perfusion solution containing This compound. C->D E 5. Outflow Measurement: Continuously monitor the perfusion rate required to maintain the set pressure. An increase in flow rate indicates an increase in outflow facility. D->E F 6. Data Analysis: Calculate the change in outflow facility compared to baseline. E->F

Caption: Uveoscleral Outflow Measurement Workflow.

Methodology:

  • Eye Preparation: Obtain fresh enucleated eyes (e.g., from a local abattoir) and transport them on ice. The anterior segment should be carefully dissected.

  • Perfusion Setup:

    • Mount the eye in a perfusion chamber.

    • Cannulate the anterior chamber with two needles. One needle is connected to a perfusion pump and the other to a pressure transducer.

  • Baseline Measurement:

    • Perfuse the anterior chamber with a sterile, buffered saline solution (e.g., BSS Plus) at a constant pressure (e.g., 15 mmHg).

    • Allow the outflow rate to stabilize to establish a baseline.

  • Compound Administration:

    • Switch the perfusion solution to one containing a known concentration of this compound.

  • Outflow Measurement:

    • Continue to perfuse at a constant pressure and record the flow rate. An increase in the flow rate required to maintain the pressure indicates an increase in total outflow.

    • To specifically measure uveoscleral outflow, a tracer (e.g., fluorescent dextran) can be included in the perfusate, and its appearance in the uveoscleral tissues can be quantified.

  • Data Analysis: Calculate the outflow facility (C) as the flow rate divided by the pressure. Compare the outflow facility before and after the administration of this compound.

In Vitro Matrix Metalloproteinase (MMP) Activity Assay

This protocol is to assess the effect of this compound on the activity of MMPs, such as MMP-2 and MMP-9, which are involved in extracellular matrix remodeling.

Experimental Workflow:

MMP_Activity_Assay_Workflow A 1. Cell Culture: Culture human ciliary muscle cells or trabecular meshwork cells. B 2. Compound Treatment: Treat cells with varying concentrations of This compound for 24-48 hours. A->B C 3. Sample Collection: Collect the conditioned media from the cell cultures. B->C D 4. Gelatin Zymography: Separate proteins in the conditioned media on a gelatin-containing polyacrylamide gel. C->D E 5. Renaturation and Incubation: Renature the MMPs and incubate the gel in a development buffer to allow for gelatin degradation. D->E F 6. Staining and Analysis: Stain the gel (e.g., with Coomassie Blue). Areas of MMP activity will appear as clear bands. Quantify band intensity. E->F

Caption: MMP Activity Assay Workflow.

Methodology:

  • Cell Culture: Culture a relevant cell line, such as primary human ciliary muscle cells or trabecular meshwork cells, to near confluence.

  • Compound Treatment: Replace the culture medium with serum-free medium containing various concentrations of this compound. Include a vehicle control. Incubate for 24-48 hours.

  • Sample Preparation: Collect the conditioned medium from each well. Centrifuge to remove any cells or debris.

  • Gelatin Zymography:

    • Load equal amounts of protein from each sample onto a polyacrylamide gel containing gelatin.

    • Perform electrophoresis under non-reducing conditions.

  • Enzyme Renaturation and Development:

    • Wash the gel with a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow the MMPs to renature.

    • Incubate the gel in a development buffer containing calcium and zinc at 37°C for 12-24 hours.

  • Staining and Analysis:

    • Stain the gel with Coomassie Brilliant Blue.

    • Destain the gel. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

    • Quantify the intensity of the bands using densitometry software.

Conclusion

This compound holds significant promise as a research tool for investigating the pathophysiology of glaucoma and the mechanisms of IOP reduction. The protocols and information provided here, based on the well-characterized parent compound Latanoprost, offer a solid foundation for researchers to explore the pharmacological profile of this derivative. Further studies are warranted to establish the specific quantitative activity and full therapeutic potential of this compound.

References

Application Notes and Protocols for Prostaglandin Amides in Glaucoma Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). Prostaglandin analogues are a first-line treatment for reducing IOP. While Latanoprost, an isopropyl ester prodrug of prostaglandin F2α, is widely studied, there is growing interest in related compounds, including prostaglandin amides. This document provides detailed application notes and protocols for the study of prostaglandin amides, using Latanoprost and the prostamide Bimatoprost as key reference compounds, in glaucoma research models. Due to the limited specific research on Latanoprost dimethyl amide, the information herein is based on the broader class of prostaglandin F2α analogues and amides.

Prostaglandin analogues, such as Latanoprost, primarily lower IOP by increasing the uveoscleral outflow of aqueous humor.[1][2] Latanoprost is a prodrug that is hydrolyzed by corneal esterases to its biologically active form, Latanoprost acid.[1][3] This active form is a selective agonist for the prostaglandin F (FP) receptor.[3][4] The activation of the FP receptor in the ciliary muscle and trabecular meshwork leads to the remodeling of the extracellular matrix, which reduces hydraulic resistance and enhances aqueous humor outflow.[2]

Prostaglandin amides, such as Bimatoprost, are another class of compounds used in glaucoma treatment. While Bimatoprost's exact mechanism has been a subject of discussion, it is believed to act as a prostamide, though it can also be hydrolyzed to its free acid form to act on FP receptors.[5]

Quantitative Data Summary

The following tables summarize the effects of Latanoprost and Bimatoprost on intraocular pressure in various preclinical models. This data can serve as a benchmark for evaluating novel prostaglandin amides.

Table 1: Effect of Latanoprost on Intraocular Pressure in Animal Models

Animal ModelDrug ConcentrationDosing RegimenMaximum IOP Reduction (%)Time to Maximum EffectReference
Cynomolgus Monkeys0.005%Once daily~35%8-12 hours[6]
Beagle Dogs0.005%Twice dailySignificant reductionNot specified[7]
Wistar Rats60 ngSingle dose5.2 ± 0.7 mmHg5 hours[8]
Brown Norway RatsNot specifiedSingle doseProlonged hypotension4-8 hours[8]
C57BL/6 MiceNot specifiedSingle doseProlonged hypotension4-8 hours[8]

Table 2: Comparative Efficacy of Latanoprost and Bimatoprost in Human Clinical Studies

Study PopulationDrug ConcentrationMean IOP Reduction (mmHg) at 12 weeksReference
Open-angle glaucoma or ocular hypertensionLatanoprost 0.005%8.6 ± 0.3[9]
Bimatoprost 0.03%8.7 ± 0.3[9]

Signaling Pathways

The primary mechanism of action for prostaglandin F2α analogues involves the activation of the FP receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to changes in gene expression and protein synthesis, ultimately resulting in the remodeling of the extracellular matrix in the uveoscleral pathway and trabecular meshwork.

cluster_cell Target Cell (e.g., Ciliary Muscle, Trabecular Meshwork) Prostaglandin Amide Prostaglandin Amide FP Receptor FP Receptor (GPCR) Prostaglandin Amide->FP Receptor Gq/11 Gq/11 FP Receptor->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ ↑ Intracellular PKC Protein Kinase C DAG->PKC Activates Ca2+->PKC Activates MAPK Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK Cascade Activates Transcription Factors Transcription Factors (c-Fos, NF-κB) MAPK Cascade->Transcription Factors Activates Gene Expression ↑ Gene Expression Transcription Factors->Gene Expression MMPs Matrix Metalloproteinases (MMPs) Gene Expression->MMPs ECM Remodeling Extracellular Matrix Remodeling MMPs->ECM Remodeling Degrades ECM components Aqueous Outflow ↑ Aqueous Humor Uveoscleral Outflow ECM Remodeling->Aqueous Outflow IOP Reduction ↓ Intraocular Pressure Aqueous Outflow->IOP Reduction

Caption: Signaling pathway of prostaglandin amides in ocular cells.

Experimental Protocols

Protocol 1: In Vivo Evaluation of IOP-Lowering Efficacy in a Rabbit Model

This protocol outlines the procedure for assessing the effect of a topical prostaglandin amide formulation on IOP in normotensive rabbits.

Start Start Animal Acclimatization Acclimatize Rabbits (e.g., New Zealand White) for 1 week Start->Animal Acclimatization Baseline IOP Measure Baseline IOP (Tonometer) for 3 consecutive days Animal Acclimatization->Baseline IOP Randomization Randomize Animals into Treatment and Vehicle Control Groups Baseline IOP->Randomization Drug Administration Topical Administration of Prostaglandin Amide or Vehicle (e.g., 50 µL) once daily Randomization->Drug Administration IOP Measurement Measure IOP at pre-dose and multiple time points post-dose (e.g., 2, 4, 8, 12, 24h) Drug Administration->IOP Measurement Data Collection Record IOP readings for the duration of the study (e.g., 7 days) IOP Measurement->Data Collection Data Analysis Analyze Data: - Calculate mean IOP reduction - Compare treatment vs. control - Statistical analysis (e.g., ANOVA) Data Collection->Data Analysis Endpoint End of Study Data Analysis->Endpoint Start Start Cell Culture Culture Human Trabecular Meshwork (HTM) cells to ~80% confluency Start->Cell Culture Serum Starvation Serum-starve cells for 24 hours to synchronize Cell Culture->Serum Starvation Treatment Treat cells with varying concentrations of Prostaglandin Amide Serum Starvation->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Sample Collection Collect cell lysates and conditioned media Incubation->Sample Collection Analysis Analyze MMP Expression Sample Collection->Analysis qPCR Quantitative PCR (for MMP mRNA levels) Analysis->qPCR Western Blot Western Blot (for MMP protein levels) Analysis->Western Blot Zymography Gelatin Zymography (for MMP activity) Analysis->Zymography Data Analysis Quantify and compare MMP expression/activity relative to control qPCR->Data Analysis Western Blot->Data Analysis Zymography->Data Analysis Endpoint End of Study Data Analysis->Endpoint

References

Application Notes and Protocols for Latanoprost Dimethyl Amide in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available in vivo research data specifically for Latanoprost dimethyl amide is limited.[1][2] The following application notes and protocols are based on the extensive research conducted on its parent compound, Latanoprost. These guidelines can serve as a foundational reference for designing and conducting in vivo studies with Latanoprost derivatives.

Latanoprost, a prostaglandin F2α analogue, is a widely used medication for reducing intraocular pressure (IOP) in the treatment of glaucoma and ocular hypertension.[3][4] It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, Latanoprost acid.[4][5][6] The primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor.[3][5][6][7]

Quantitative Data from In Vivo Animal Studies of Latanoprost

The following tables summarize key quantitative data from various preclinical studies on Latanoprost in different animal models.

Table 1: Efficacy of Latanoprost in Animal Models of Ocular Hypertension and Glaucoma

Animal ModelLatanoprost Concentration/DoseRoute of AdministrationKey Efficacy FindingsReference
Glaucomatous Cats0.005%Topical Ophthalmic (twice daily)Maximal IOP reduction of 63% at 3 hours post-treatment.[8]
Glaucomatous Dogs0.03% (NCX 139, a Latanoprost amide derivative)Topical OphthalmicGreater IOP decrease compared to its des-nitro analog (Δmax = -4.6 ± 1.0 mmHg).[9]
Ocular Hypertensive Rabbits0.03% (NCX 139, a Latanoprost amide derivative)Topical OphthalmicSignificantly lowered IOP (Δmax = -12.8 ± 2.0 mmHg).[9]
Normal Beagle Dogs0.005%Topical Ophthalmic (once daily for 10 days)Significant reduction in IOP from baseline.[10]

Table 2: Pharmacokinetic Parameters of Latanoprost Acid in Animal Models

Animal ModelDose/ConcentrationRoute of AdministrationCmaxTmaxElimination Half-life (t½)Reference
Rabbit0.005% solution (single 30 µL drop)Topical OphthalmicNot specified0.25 hours (plasma)2.3 ± 1.9 min (plasma, initial)[11]
RabbitNot specifiedIntravenousNot applicableNot applicable9.2 ± 3.2 min (plasma, initial)[11]
Rabbit0.005%Topical Ophthalmic174.1 pg/mL (plasma, BAK-free)0.25 hours (plasma)Not specified[10]
Cynomolgus Monkey6 µ g/eye/day Topical OphthalmicNot specified5 minutes (aqueous humor)~10 minutes (plasma)[12]

Experimental Protocols

Protocol 1: Evaluation of Intraocular Pressure (IOP) Reduction in a Rabbit Model

This protocol is designed to assess the efficacy of a test article in reducing IOP in rabbits.

1. Animal Subjects:

  • Species: New Zealand White rabbits.

  • Acclimation: Animals should be acclimated to the laboratory environment and handling procedures for at least one week prior to the study.

2. Materials:

  • Test Article: this compound solution at desired concentrations.

  • Vehicle Control: The vehicle used to dissolve the test article.

  • Topical Anesthetic: e.g., 0.5% proparacaine hydrochloride ophthalmic solution.

  • Tonometer: A calibrated tonometer suitable for rabbits (e.g., Tono-Pen, rebound tonometer).

3. Experimental Procedure:

  • Baseline IOP Measurement: For 48 hours prior to treatment, measure the baseline IOP in both eyes of each rabbit at regular intervals (e.g., every 6 hours) to establish a diurnal rhythm.

  • Animal Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, different concentrations of the test article).

  • Drug Administration:

    • Gently restrain the rabbit.

    • Instill a single drop (e.g., 30 µL) of the test article or vehicle into the conjunctival sac of one eye. The contralateral eye can serve as a control.

  • Post-Treatment IOP Monitoring:

    • Measure IOP in both eyes at predetermined time points after administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[10][13]

    • Before each set of measurements, apply a drop of topical anesthetic to the cornea.

4. Data Analysis:

  • Calculate the change in IOP from baseline for each eye at each time point.

  • Compare the IOP changes between the treated and control eyes, and among the different treatment groups using appropriate statistical methods (e.g., ANOVA, t-test).

Protocol 2: Pharmacokinetic Study in a Cynomolgus Monkey Model

This protocol outlines a procedure to determine the pharmacokinetic profile of a test article in the ocular tissues and plasma of non-human primates.

1. Animal Subjects:

  • Species: Cynomolgus monkeys.

  • Housing: House animals individually in cages that comply with animal welfare regulations.

2. Materials:

  • Test Article: Radiolabeled or non-radiolabeled this compound solution.

  • Analytical Instrumentation: LC-MS/MS or other sensitive bioanalytical method for quantification of the test article and its metabolites.

3. Experimental Procedure:

  • Dosing:

    • Administer a single topical dose of the test article to one or both eyes of the monkeys.[12]

  • Sample Collection:

    • Collect aqueous humor samples via anterior chamber paracentesis at various time points post-dosing.

    • Collect blood samples from a peripheral vein at the same time points.

    • At the end of the study, euthanize the animals and collect ocular tissues (cornea, iris, ciliary body, etc.).[14]

  • Sample Processing:

    • Process plasma from blood samples.

    • Homogenize tissue samples.

    • Extract the test article and its metabolites from all samples.

  • Bioanalysis:

    • Quantify the concentration of the parent compound and its major metabolites in each sample using a validated analytical method.

4. Data Analysis:

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life for plasma and aqueous humor.[13]

  • Determine the tissue distribution of the compound.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Latanoprost

Latanoprost acid, the active form of Latanoprost, is a selective agonist of the Prostaglandin F receptor (FP receptor).[5] Activation of the FP receptor in the ciliary muscle and other tissues of the eye initiates a signaling cascade that leads to the remodeling of the extracellular matrix and a reduction in the resistance to aqueous humor outflow through the uveoscleral pathway.[3] This pathway involves the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and MMP-9, which are enzymes that degrade components of the extracellular matrix.[15][16]

Latanoprost_Signaling_Pathway cluster_drug Drug Administration cluster_activation Activation cluster_receptor Receptor Binding cluster_downstream Downstream Signaling cluster_effect Physiological Effect Latanoprost Latanoprost (Prodrug) Esterases Corneal Esterases Latanoprost->Esterases Hydrolysis Latanoprost_Acid Latanoprost Acid (Active Drug) Esterases->Latanoprost_Acid FP_Receptor Prostaglandin F Receptor (FP) Latanoprost_Acid->FP_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade FP_Receptor->Signaling_Cascade Activates MMPs ↑ Matrix Metalloproteinases (MMPs) Signaling_Cascade->MMPs Upregulates ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Uveoscleral_Outflow ↑ Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction ↓ Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Caption: Latanoprost's mechanism of action to lower intraocular pressure.

Experimental Workflow for In Vivo Ocular Study

The following diagram illustrates a typical workflow for an in vivo study evaluating the effect of an ocular drug.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_data_collection Data Collection Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Measurements Baseline IOP Measurements (48h) Animal_Acclimation->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Drug_Admin Topical Drug Administration Randomization->Drug_Admin IOP_Monitoring Post-dose IOP Monitoring Drug_Admin->IOP_Monitoring Sample_Collection Ocular Tissue/Fluid & Blood Collection Drug_Admin->Sample_Collection Data_Analysis Statistical Analysis of IOP Data IOP_Monitoring->Data_Analysis Bioanalysis Sample Bioanalysis (LC-MS/MS) Sample_Collection->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Results_Interpretation Interpretation of Results Data_Analysis->Results_Interpretation PK_Analysis->Results_Interpretation

Caption: A typical workflow for an in vivo ocular pharmacology study.

References

Troubleshooting & Optimization

Technical Support Center: Latanoprost Dimethyl Amide Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and degradation of Latanoprost dimethyl amide. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Disclaimer: Specific stability and degradation data for this compound are limited in publicly available literature. The information provided here is largely based on studies of Latanoprost, a closely related isopropyl ester analog. The core prostaglandin structure is shared, making these data a valuable surrogate for understanding potential stability issues. The primary difference lies in the amide linkage of this compound, which is generally more resistant to hydrolysis than the ester linkage in Latanoprost.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for this compound?

Based on the known degradation of the closely related Latanoprost, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: The dimethyl amide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (Latanoprost acid) and dimethylamine. However, amides are generally more stable to hydrolysis than esters.

  • Oxidation: The secondary alcohol groups in the cyclopentane ring and the aliphatic chain are susceptible to oxidation, which can lead to the formation of ketone derivatives (e.g., 15-keto-Latanoprost dimethyl amide).

  • Epimerization: The stereocenter at C-15 bearing a hydroxyl group can undergo epimerization, leading to the formation of the 15(S)-diastereomer.

  • Photo-degradation: Exposure to light, particularly UV radiation, can lead to degradation.[1] It is crucial to protect this compound from light.

  • Isomerization: The double bond at C-5,6 can undergo isomerization from cis to trans.

Q2: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored under the following conditions:

  • Temperature: For long-term storage, a temperature of -20°C is recommended.[2] For short-term storage, refrigeration at 2°C to 8°C is advisable.

  • Light: Store in a light-resistant container to prevent photo-degradation.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of the neat oil, to minimize oxidation.

Q3: What are the potential degradation products of this compound?

Based on the degradation products of Latanoprost, the following are potential degradation products of this compound:

  • Latanoprost Acid

  • 15-keto-Latanoprost dimethyl amide

  • 15(S)-Latanoprost dimethyl amide (15-epi this compound)

  • 5,6-trans-Latanoprost dimethyl amide

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected potency in biological assays.

  • Possible Cause: Degradation of the this compound stock solution or in the experimental medium.

  • Troubleshooting Steps:

    • Verify Storage: Ensure that the compound has been stored at the correct temperature and protected from light.

    • Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new aliquot of the compound.

    • Check Solution Stability: Assess the stability of this compound in your specific assay buffer and under your experimental conditions (e.g., temperature, pH, light exposure).

    • Purity Analysis: If possible, analyze the purity of the stock solution using a suitable analytical method like HPLC to check for the presence of degradation products.

Problem 2: Appearance of unexpected peaks in HPLC chromatograms during analysis.

  • Possible Cause: Formation of degradation products during sample preparation, storage, or the analytical procedure itself.

  • Troubleshooting Steps:

    • Review Sample Handling: Minimize exposure of the sample to high temperatures, extreme pH, and light during preparation and analysis.

    • Use Appropriate Vials: Latanoprost is highly lipophilic and can adsorb to certain plastics. Use glass or polypropylene vials to minimize this issue.

    • Analyze Degradation Products: If standards are available, compare the retention times of the unknown peaks with those of known potential degradation products.

    • Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the parent compound from all potential degradation products.

Problem 3: Poor separation between this compound and its potential isomers in HPLC.

  • Possible Cause: Suboptimal HPLC column or mobile phase for resolving structurally similar isomers.

  • Troubleshooting Steps:

    • Column Selection: Consider using a column specifically designed for isomer separations. For Latanoprost, NH2 and reverse-phase cyano columns have shown good results in separating isomers.

    • Mobile Phase Optimization: Experiment with different solvent compositions, pH, and additives in the mobile phase to improve resolution.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 1, 2, 4, 8 hours). Neutralize the solution with 0.1 M HCl before analysis. Note that amides are generally more resistant to hydrolysis than esters, so more stringent conditions (higher temperature or longer duration) may be required compared to Latanoprost.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.

    • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 70°C) for a specified period (e.g., 1, 3, 7 days).

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to a known intensity of UV and visible light for a specified duration.

  • Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control solution to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method (Adapted from Latanoprost Analysis)

This method provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be necessary.

  • Column: A reverse-phase C18 or cyano column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate buffer pH 3.2) and an organic phase (e.g., acetonitrile and methanol) is often effective.

  • Detection Wavelength: Based on Latanoprost, detection at 210 nm is common due to the lack of a strong chromophore.[4]

  • Column Temperature: Maintain a constant column temperature, for example, 25°C.

  • Injection Volume: Typically 10-20 µL, but may need to be optimized based on concentration.

Data Presentation

Table 1: Thermal Stability of Latanoprost (Analog Compound)

Temperature (°C)t90 (time for 10% degradation)Reference
4Stable for 30 days[1]
25Stable for 30 days[1]
508.25 days[1]
701.32 days

Table 2: Solubility of this compound

SolventSolubilityReference
DMF100 mg/ml[2]
DMSO50 mg/ml[2]
Ethanol100 mg/ml[2]
PBS (pH 7.2)0.05 mg/ml[2]

Visualizations

DegradationPathways cluster_degradation Degradation Products Latanoprost_DMA This compound Latanoprost_Acid Latanoprost Acid Latanoprost_DMA->Latanoprost_Acid Hydrolysis (Acid/Base) Keto_Latanoprost 15-keto-Latanoprost DMA Latanoprost_DMA->Keto_Latanoprost Oxidation Epi_Latanoprost 15(S)-Latanoprost DMA Latanoprost_DMA->Epi_Latanoprost Epimerization Trans_Latanoprost 5,6-trans-Latanoprost DMA Latanoprost_DMA->Trans_Latanoprost Isomerization (Photo-induced)

Caption: Expected degradation pathways of this compound.

ForcedDegradationWorkflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of Latanoprost DMA acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (70°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products analysis->end

Caption: Workflow for a forced degradation study.

References

Optimizing Latanoprost Dimethyl Amide Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Latanoprost dimethyl amide. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Latanoprost?

A1: this compound is a derivative of Latanoprost, a prostaglandin F2α analog.[1] While both are believed to act as agonists at the prostaglandin F (FP) receptor, the dimethyl amide modification alters the molecule's physicochemical properties, such as its polarity and solubility. This can influence its behavior in experimental settings, including cell permeability and interaction with formulation components.

Q2: What is the primary mechanism of action for Latanoprost and its analogs?

A2: Latanoprost and its analogs are selective agonists for the prostaglandin F (FP) receptor.[2] Activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various cellular responses. In the context of glaucoma treatment, this signaling in the ciliary muscle is understood to increase the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[2]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: this compound is a neat oil and should be stored at -20°C for long-term stability (≥ 1 year).[1] For experimental use, it is soluble in various organic solvents. The choice of solvent will depend on the specific requirements of your assay.

Table 1: Solubility of this compound
SolventSolubility
DMF100 mg/ml
DMSO50 mg/ml
Ethanol100 mg/ml
PBS (pH 7.2)0.05 mg/ml

Data sourced from Cayman Chemical.[1]

Q4: I am observing precipitation of this compound when diluting my stock solution in aqueous buffer. How can I prevent this?

A4: This is a common issue with hydrophobic compounds. To prevent precipitation, it is recommended to add the stock solution dropwise into the aqueous buffer while vortexing to ensure rapid and even dispersion.[3] Keeping the final concentration of the organic solvent in your cell-based assays low (typically below 0.5% v/v) is also crucial to avoid both precipitation and solvent-induced cytotoxicity.[3]

Troubleshooting Guides

Problem 1: Inconsistent or No Biological Activity Observed in Cell-Based Assays
Possible Cause Troubleshooting Step
Compound Degradation Latanoprost and its analogs can be sensitive to temperature and light. Ensure the compound has been stored correctly at -20°C and protected from light. Prepare fresh dilutions for each experiment.
Low Effective Concentration Due to its hydrophobic nature, this compound may adsorb to plastic surfaces of labware (e.g., pipette tips, microplates), reducing the actual concentration in your assay.[3] Use low-adhesion plasticware and consider pre-rinsing pipette tips with the compound solution.[3]
Poor Solubility in Assay Medium Even if the initial dilution appears clear, the compound may form micelles or aggregates that are not biologically active. Consider using a carrier protein like fatty acid-free BSA to improve solubility and bioavailability in your cell culture medium.[4]
Incorrect Cell Line or Receptor Expression Confirm that your cell line endogenously expresses the FP receptor or has been successfully transfected to express it. Run a positive control with a known FP receptor agonist to validate the assay system.
Problem 2: High Background Signal or Off-Target Effects
Possible Cause Troubleshooting Step
Solvent Toxicity High concentrations of organic solvents like DMSO can be toxic to cells and interfere with signaling pathways. Perform a vehicle control experiment to determine the maximum tolerated solvent concentration for your specific cell line and assay duration.[5]
Compound Purity Impurities from synthesis or degradation products may have off-target effects. Verify the purity of your this compound using an appropriate analytical method like HPLC-MS.
Non-Specific Binding At high concentrations, the compound may bind to other receptors or cellular components. Perform dose-response experiments to determine the optimal concentration range for specific FP receptor activation.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Experiments
  • Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.

    • Aliquot the stock solution into small volumes in low-adhesion microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C.

  • Working Solution Preparation:

    • For cell-based assays, perform a serial dilution of the DMSO stock solution in your desired aqueous buffer or cell culture medium.

    • To minimize precipitation, add the DMSO stock dropwise to the aqueous solution while gently vortexing.

    • Ensure the final concentration of DMSO in the assay is below 0.5% (v/v).

Protocol 2: Cell-Based Calcium Flux Assay for FP Receptor Activation

This protocol is adapted for a 96-well plate format and assumes the use of a fluorescent calcium indicator like Fluo-8 AM.

  • Cell Plating:

    • Seed cells expressing the FP receptor (e.g., HEK293-FP) into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

  • Loading with Calcium Indicator:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., Fluo-8 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium from the wells and add the loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature in the dark.

  • Compound Addition and Signal Detection:

    • Prepare a plate with your this compound dilutions (and controls) at a concentration that is 2X the final desired concentration.

    • Place the cell plate into a fluorescence plate reader equipped with an automated injection system.

    • Set the plate reader to record the fluorescence signal over time (e.g., every second for 2-3 minutes).

    • Establish a baseline fluorescence reading for approximately 20-30 seconds.

    • Inject the compound dilutions into the wells and continue recording the fluorescence signal.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Calculate the response for each well (e.g., peak fluorescence minus baseline).

    • Plot the response against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LDA Latanoprost dimethyl amide FP_receptor FP Receptor (GPCR) LDA->FP_receptor Gq Gq protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC co-activates Cellular_Response Cellular Response (e.g., muscle contraction) PKC->Cellular_Response Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Stock Prepare Latanoprost dimethyl amide Stock (in DMSO) Working Prepare Working Dilutions (in assay buffer) Stock->Working Add_Compound Add Compound and Controls Working->Add_Compound Plate_Cells Plate FP Receptor- Expressing Cells Load_Dye Load Cells with Calcium Indicator Dye Plate_Cells->Load_Dye Load_Dye->Add_Compound Measure Measure Fluorescence (Calcium Flux) Add_Compound->Measure Analyze Calculate Dose-Response Measure->Analyze EC50 Determine EC50 Analyze->EC50 Troubleshooting_Logic Start Inconsistent or No Biological Activity Check_Solubility Is the compound fully solubilized in the assay medium? Start->Check_Solubility Check_Storage Was the compound stored correctly? Check_Solubility->Check_Storage Yes Improve_Solubility Improve Solubilization: - Use carrier protein (BSA) - Optimize solvent concentration Check_Solubility->Improve_Solubility No Check_Cells Are the cells healthy and expressing the FP receptor? Check_Storage->Check_Cells Yes New_Compound Use a fresh aliquot of the compound Check_Storage->New_Compound No Check_Assay Is the assay protocol optimized? Check_Cells->Check_Assay Yes Validate_Cells Validate Cell Line: - Check viability - Confirm receptor expression Check_Cells->Validate_Cells No Optimize_Assay Optimize Assay: - Titrate cell density - Adjust incubation times Check_Assay->Optimize_Assay No Consult Consult further troubleshooting guides Check_Assay->Consult Yes Solubility_Yes Yes Solubility_No No Storage_Yes Yes Storage_No No Cells_Yes Yes Cells_No No Assay_Yes Yes Assay_No No

References

Technical Support Center: Latanoprost Dimethyl Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Latanoprost dimethyl amide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound from Latanoprost?

A1: The synthesis of this compound from Latanoprost, an isopropyl ester, is a two-step process. First, the isopropyl ester of Latanoprost is hydrolyzed to the corresponding carboxylic acid (Latanoprost acid). Second, the resulting Latanoprost acid is coupled with dimethylamine using a suitable amide coupling reagent to form the desired N,N-dimethyl amide.

Q2: What are the critical parameters to control during the hydrolysis of Latanoprost?

A2: The hydrolysis of the isopropyl ester is typically carried out under basic conditions. It is crucial to control the temperature and reaction time to prevent potential side reactions such as epimerization at stereocenters or degradation of the prostaglandin core. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.

Q3: Which amide coupling reagents are suitable for the synthesis of this compound?

A3: A variety of amide coupling reagents can be used. The choice of reagent can impact reaction efficiency, yield, and the potential for side reactions like racemization. Common choices include carbodiimides such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions. Phosphonium and aminium-based reagents are also effective.

Q4: What are the main challenges in purifying the final product, this compound?

A4: Purification of prostaglandin analogs can be challenging due to their physical properties (often oils or waxy solids) and the presence of structurally similar impurities. Column chromatography on silica gel is a common method. In some cases, preparative HPLC may be necessary to achieve high purity.

Troubleshooting Guides

Problem 1: Low or No Yield of Latanoprost Acid during Hydrolysis

Possible Causes & Solutions

Possible CauseRecommended Solution
Incomplete Hydrolysis - Increase reaction time and/or temperature. Monitor reaction progress closely by TLC or HPLC. - Ensure the base (e.g., LiOH, NaOH) is fresh and of high quality. - Use a co-solvent like THF or methanol to improve the solubility of Latanoprost.
Degradation of Product - Latanoprost and its acid form are sensitive to high temperatures and extreme pH. Perform the reaction at a lower temperature for a longer duration. - After the reaction is complete, neutralize the mixture carefully with a mild acid (e.g., dilute HCl, citric acid) at a low temperature.
Work-up Issues - Ensure complete extraction of Latanoprost acid from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Acidify the aqueous layer to an appropriate pH (typically pH 3-4) to ensure the carboxylic acid is protonated and can be extracted into the organic phase.
Problem 2: Low Yield of this compound during Amide Coupling

Possible Causes & Solutions

Possible CauseRecommended Solution
Inefficient Amide Coupling - Choose a suitable amide coupling reagent and ensure it is of high purity and handled under anhydrous conditions. - Optimize the reaction stoichiometry. Typically, a slight excess of the amine and coupling reagent is used. - Perform the reaction in a suitable aprotic solvent (e.g., DMF, DCM, THF) under an inert atmosphere (e.g., Nitrogen, Argon).
Side Reactions - To minimize racemization, especially if using a carbodiimide reagent, add an equivalent of an additive like HOBt or HOAt. - The hydroxyl groups on the Latanoprost core could potentially react. While typically less reactive than the carboxylic acid, protection of the hydroxyl groups (e.g., as silyl ethers) may be necessary in some cases, though this adds extra steps to the synthesis.
Purification Losses - this compound may be a viscous oil, making handling and complete transfer difficult. - Optimize the column chromatography conditions (e.g., solvent system, silica gel activity) to achieve good separation from unreacted starting material and coupling agent byproducts.

Experimental Protocols

Protocol 1: Hydrolysis of Latanoprost to Latanoprost Acid
  • Dissolution: Dissolve Latanoprost (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol.

  • Saponification: Cool the solution to 0°C and add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.5-2.0 equivalents) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC until all the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water and acidify the mixture to pH 3-4 with a dilute acid (e.g., 1M HCl) at 0°C.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Latanoprost acid.

Protocol 2: Synthesis of this compound
  • Activation: Dissolve Latanoprost acid (1 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere. Add the amide coupling reagent (e.g., EDC, 1.2 equivalents) and an additive (e.g., HOBt, 1.2 equivalents). Stir the mixture at 0°C for 30 minutes.

  • Amine Addition: Add dimethylamine (in a suitable form, e.g., as a solution in THF or as a hydrochloride salt with a base like triethylamine, typically 1.5-2.0 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or HPLC.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the combined organic layers with a dilute acid, a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Data Presentation

Table 1: Representative Yields and Purity for this compound Synthesis

StepProductTypical Yield (%)Typical Purity (by HPLC, %)
1. HydrolysisLatanoprost Acid85 - 95> 95
2. Amide CouplingThis compound70 - 85> 98

Note: Yields and purity are representative and may vary depending on the specific reaction conditions and purification methods used.

Visualizations

SynthesisWorkflow Latanoprost Latanoprost (Isopropyl Ester) Hydrolysis Step 1: Hydrolysis (e.g., LiOH, THF/H2O) Latanoprost->Hydrolysis LatanoprostAcid Latanoprost Acid Hydrolysis->LatanoprostAcid AmideCoupling Step 2: Amide Coupling (Dimethylamine, Coupling Reagent) LatanoprostAcid->AmideCoupling CrudeProduct Crude Latanoprost Dimethyl Amide AmideCoupling->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification FinalProduct Latanoprost Dimethyl Amide Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingLowYield Start Low Yield of This compound CheckHydrolysis Was Latanoprost Acid yield and purity high? Start->CheckHydrolysis TroubleshootHydrolysis Troubleshoot Hydrolysis Step: - Check reagents - Optimize conditions - Improve work-up CheckHydrolysis->TroubleshootHydrolysis No CheckCoupling Were amide coupling conditions optimal? CheckHydrolysis->CheckCoupling Yes TroubleshootHydrolysis->Start TroubleshootCoupling Troubleshoot Coupling Step: - Use fresh coupling reagents - Ensure anhydrous conditions - Consider protecting groups CheckCoupling->TroubleshootCoupling No CheckPurification Was there significant loss during purification? CheckCoupling->CheckPurification Yes TroubleshootCoupling->Start OptimizePurification Optimize Purification: - Adjust solvent system - Consider preparative HPLC CheckPurification->OptimizePurification Yes End Improved Yield CheckPurification->End No OptimizePurification->Start

Caption: Decision workflow for troubleshooting low product yield.

Preventing degradation of Latanoprost dimethyl amide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Latanoprost dimethyl amide in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: this compound, similar to other prostaglandin analogs like Latanoprost, is susceptible to degradation from several factors. The most significant are:

  • pH: Extreme pH conditions, both acidic and alkaline, can catalyze hydrolysis.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of degradation.[1][2][3][4]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[1][2][5][6]

  • Oxidation: The molecule is susceptible to oxidation, which can alter its chemical structure.[1][2][7]

  • Adsorption: Latanoprost and its analogs are known to adsorb to plastic container surfaces, leading to a decrease in the effective concentration in the solution.[3][8][9]

Q2: What are the common degradation products of Latanoprost analogs that I should be aware of?

A2: The primary degradation products for Latanoprost, which are likely to be similar for its dimethyl amide derivative, include:

  • Latanoprost Acid: Formed via hydrolysis of the ester or amide group.[6][7]

  • 15-epi Latanoprost: An epimer formed by the inversion of the hydroxyl group at the C-15 position.[7]

  • 5,6-trans Isomer: An isomer of Latanoprost.[7]

  • Keto-derivatives: Such as 15-keto-latanoprost, formed through oxidation.[7]

Q3: How can I stabilize my this compound solution for short-term and long-term storage?

A3: For optimal stability, consider the following storage conditions:

  • Long-Term Storage (API): The active pharmaceutical ingredient should be stored at temperatures between -20°C and -10°C in a tightly sealed, light-resistant container.

  • Unopened Solutions: Refrigerate at 2°C to 8°C and protect from light.

  • Opened Solutions (In-Use): May be stored at room temperature (up to 25°C) for up to six weeks, but should still be protected from light.[5] After first opening, the product may be stored for 4 weeks at or below 25°C.[5]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected results in biological assays.

  • Possible Cause: Degradation of the this compound stock solution or in the experimental samples.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that stock solutions have been consistently stored at the recommended temperature (-20°C for long-term) and protected from light.

    • Prepare Fresh Solutions: If degradation is suspected, prepare a fresh working solution from a new stock.

    • Use Stabilizing Excipients: Consider the use of non-ionic surfactants or cyclodextrins in your experimental buffer to enhance stability.[3][7][8] Non-ionic surfactants with a polyoxyethylene chain and a high HLB (15.0 or more) have been shown to be effective.[8]

Issue 2: A decrease in the concentration of this compound in solution over a short period, even with proper storage.

  • Possible Cause: Adsorption of the lipophilic compound to the surface of plastic containers.[9]

  • Troubleshooting Steps:

    • Container Material: Use glass or polypropylene containers, as some plastics are more prone to adsorption.

    • Surfactants: The inclusion of a non-ionic surfactant can form micelles that encapsulate the this compound, preventing both degradation and adsorption.[3][9] Polyethylene glycol monostearates have been shown to inhibit adsorption.[9]

Issue 3: Appearance of unknown peaks during analytical chromatography (e.g., HPLC).

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Analyze for Known Degradants: Compare the retention times of the unknown peaks with those of known Latanoprost degradation product standards if available.

    • Optimize HPLC Method: Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products.

    • Perform Forced Degradation Studies: To identify potential degradation products, you can subject a sample to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradants for analytical comparison.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to test the stability-indicating properties of an analytical method.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber or a light source providing UV and visible light

  • HPLC system with a suitable column (e.g., C18)

Methodology:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Place the stock solution in an oven at a high temperature (e.g., 70°C) for a specified period.

  • Photodegradation: Expose the stock solution to a light source in a photostability chamber for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw a sample, dilute it to a suitable concentration, and analyze using a validated HPLC method.

Protocol 2: Preparation of a Stabilized this compound Solution

This protocol describes how to prepare a solution with enhanced stability for use in experiments.

Materials:

  • This compound

  • A non-ionic surfactant (e.g., Polysorbate 80, Polyoxyl 40 stearate) or 2-hydroxypropyl-β-cyclodextrin[3][7]

  • A suitable buffer solution (e.g., phosphate buffer, pH 6.0-7.0)

  • Benzalkonium chloride (as a preservative, if required for long-term use)[8]

Methodology:

  • Prepare the buffer solution at the desired pH. A pH between 5.5 and 6.7 is generally optimal for the stability of similar ester-containing prostaglandins.[7]

  • Dissolve the chosen stabilizer (surfactant or cyclodextrin) in the buffer. The concentration of the surfactant should be above its critical micelle concentration (CMC).[9]

  • Add the this compound to the solution and mix until fully dissolved. Sonication may be used to aid dissolution.

  • If required, add a preservative like benzalkonium chloride. Studies have shown that its addition does not negatively impact the stability of Latanoprost in the presence of stabilizing surfactants.[8]

  • Filter the final solution through a sterile filter (e.g., 0.22 µm) into a sterile, light-protected container.

  • Store the stabilized solution at 2-8°C.

Data Summary

Table 1: Factors Affecting Latanoprost Stability

FactorEffect on StabilityRecommended Conditions
pH Degradation increases at extreme pH values.[1][2]Maintain pH between 5.5 and 7.8 for prostaglandin analogs.[7]
Temperature Degradation accelerates with increasing temperature.[1][2][3][4]Store at 2-8°C for unopened solutions and up to 25°C for opened solutions.
Light Exposure to UV light causes rapid degradation.[1][2][5]Protect from light at all times.[5]
Oxidation Can lead to the formation of inactive byproducts.[2][7]Use antioxidants or store under an inert atmosphere if necessary.
Adsorption Can decrease the effective concentration in solution.[3][8][9]Use glass or polypropylene containers; add surfactants.[9]

Visualizations

cluster_degradation Degradation Pathways cluster_products Degradation Products Latanoprost_amide This compound Hydrolysis Hydrolysis (Acid/Base) Latanoprost_amide->Hydrolysis Oxidation Oxidation Latanoprost_amide->Oxidation Photodegradation Photodegradation (UV Light) Latanoprost_amide->Photodegradation Epimerization Epimerization Latanoprost_amide->Epimerization Latanoprost_acid Latanoprost Acid Hydrolysis->Latanoprost_acid Forms Keto_derivative Keto-derivative Oxidation->Keto_derivative Forms Trans_isomer Trans-Isomer Photodegradation->Trans_isomer Can form Epi_Latanoprost 15-epi-Latanoprost Epimerization->Epi_Latanoprost Forms

Caption: Major degradation pathways for Latanoprost analogs.

Start Start: Prepare this compound Stock Solution Stress Apply Stress Condition (Acid, Base, Heat, Light, Oxidizing Agent) Start->Stress Control Prepare Control Sample (No Stress) Start->Control Incubate Incubate for Defined Time Points Stress->Incubate Control->Incubate Sample Withdraw and Neutralize/Dilute Sample Incubate->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Compare Compare Chromatograms of Stressed vs. Control Samples Analyze->Compare Identify Identify and Quantify Degradation Products Compare->Identify

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Latanoprost Dimethyl Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Latanoprost Dimethyl Amide. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges and improve yields in your synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The synthesis typically starts from either Latanoprost isopropyl ester or its hydrolyzed form, Latanoprost acid. The choice of starting material dictates the primary synthesis strategy: direct aminolysis for the ester or an amide coupling reaction for the acid.

Q2: What are the main challenges in synthesizing this compound?

The primary challenge is achieving chemoselectivity. Latanoprost contains three secondary hydroxyl groups in addition to the carboxylic acid (or ester) functionality. During the amidation of the carboxylic acid, these hydroxyl groups can compete in side reactions, particularly O-acylation, leading to the formation of undesired ester byproducts and reducing the overall yield.[1]

Q3: Is it necessary to use protecting groups for the hydroxyl functions?

While a protecting-group-free synthesis is often preferred for process efficiency, the hydroxyl groups of Latanoprost are susceptible to acylation under many standard amide coupling conditions.[1] The decision to use protecting groups (e.g., silyl ethers like TBDMS) depends on the chosen coupling reagent and reaction conditions. Milder conditions may allow for a protecting-group-free approach, but this often requires careful optimization to prevent side reactions.

Q4: Which amide coupling reagents are recommended for this synthesis?

For substrates with sensitive functional groups like Latanoprost, coupling reagents that operate under mild conditions are preferable. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with an additive like HOBt (Hydroxybenzotriazole), or phosphonium/uronium reagents such as PyBOP and HATU.[2] It's crucial to avoid pre-mixing uronium reagents (like HATU) with the amine, as this can lead to unwanted side products.[2]

Q5: How can the final product be purified effectively?

Purification is typically achieved through column chromatography on silica gel. Given that potential byproducts (e.g., O-acylated species) may have similar polarities to the desired product, a carefully selected solvent system is essential for achieving high purity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Carboxylic Acid Activation: The coupling reagent (e.g., EDC, HATU) may have degraded due to moisture. 2. Poor Nucleophilicity of Dimethylamine: The reaction conditions may not be optimal for the amine to react. 3. Starting Material Degradation: Latanoprost is sensitive to harsh pH and high temperatures.[3]1. Use fresh, anhydrous coupling reagents and solvents. Confirm activation by monitoring the reaction (e.g., via TLC or LC-MS) before adding the amine. 2. Ensure an appropriate base (e.g., DIPEA, NMM) is used in stoichiometric amounts to neutralize any salts and facilitate the reaction. Use a slight excess of dimethylamine. 3. Maintain the reaction at the recommended temperature (e.g., 0 °C to room temperature). Use a buffered workup to avoid extreme pH.
Multiple Spots on TLC/LC-MS (Side Product Formation) 1. O-Acylation: The hydroxyl groups on the Latanoprost core have reacted with the activated carboxylic acid, forming ester byproducts.[1] 2. Epimerization: If chiral centers are sensitive to the base or temperature used, epimerization can occur. 3. N-acylurea Formation: A common byproduct when using carbodiimide reagents like EDC without an additive.1. Option A (Protecting Groups): Protect the hydroxyl groups as silyl ethers (e.g., TBDMS) before the coupling reaction and deprotect afterward. Option B (Condition Optimization): Lower the reaction temperature, reduce reaction time, or switch to a milder coupling reagent that is less likely to react with alcohols. 2. Use a non-nucleophilic, sterically hindered base like DIPEA. Avoid excessive heat. 3. Always use an additive such as HOBt or Oxyma when using EDC to trap the active intermediate and suppress N-acylurea formation.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: O-acylated byproducts or unreacted starting material can be difficult to separate from the desired amide. 2. Water-Soluble Byproducts: Byproducts from coupling reagents (e.g., dicyclohexylurea if DCC is used, or EDC/HOBt byproducts) may not be fully removed during workup.1. Optimize your chromatography conditions. A gradient elution or a different solvent system (e.g., Ethyl Acetate/Heptane with a small amount of Methanol or Triethylamine) might be necessary. 2. Perform a thorough aqueous workup. Wash the organic layer with dilute acid (e.g., 1M HCl), dilute base (e.g., sat. NaHCO₃), and brine to remove reagent-related impurities.

Comparative Data on Amide Coupling Reagents

While specific yield data for this compound is not extensively published, the following table provides a general comparison of common coupling reagents used in complex syntheses. Yields are highly substrate and condition-dependent.

Coupling ReagentAdditiveTypical SolventTemperatureProsCons
EDC HOBt or OxymaDCM, DMF0 °C to RTCost-effective; water-soluble byproducts are easily removed.Can lead to N-acylurea byproduct without an additive; risk of O-acylation.
HATU NoneDMF, NMP0 °C to RTHigh reactivity, fast reaction times, good for hindered substrates.Expensive; can react with amine if not pre-activated with acid; byproduct removal can be challenging.[2]
PyBOP NoneDMF, DCM0 °C to RTEffective for sensitive substrates; phosphonium-based.Byproduct (HMPA) is a suspected carcinogen; purification can be difficult.
SOCl₂ None (or cat. DMF)Toluene, DCM0 °C to RefluxHighly reactive (via acid chloride); inexpensive.Harsh conditions (acidic, high temp) can degrade sensitive molecules like Latanoprost; requires unprotected hydroxyls to be addressed.[4]

Experimental Protocols

Disclaimer: These are generalized protocols and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol A: Amide Coupling of Latanoprost Acid with Dimethylamine

This protocol involves the hydrolysis of Latanoprost to its corresponding carboxylic acid, followed by an amide coupling reaction. This method offers more control but introduces the risk of O-acylation.

Step 1: Hydrolysis of Latanoprost Isopropyl Ester

  • Dissolve Latanoprost (1 eq.) in a suitable solvent mixture (e.g., THF/Methanol/Water).

  • Add Lithium Hydroxide (LiOH) (1.5-2.0 eq.) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until all the starting ester is consumed.

  • Carefully acidify the reaction mixture to pH ~4-5 with dilute HCl or citric acid at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Latanoprost acid.

Step 2: EDC/HOBt Mediated Amide Coupling

  • Dissolve Latanoprost acid (1 eq.) and HOBt (1.2 eq.) in anhydrous DMF or DCM under an inert atmosphere (N₂ or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) and stir for 30-60 minutes to pre-activate the carboxylic acid.

  • In a separate, sealed vessel, prepare a solution of dimethylamine (2M in THF, 1.5 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Slowly add the dimethylamine/DIPEA solution to the activated acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, dilute with Ethyl Acetate and perform an aqueous workup (wash with dilute HCl, sat. NaHCO₃, and brine).

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Protocol B: Direct Aminolysis of Latanoprost Isopropyl Ester

This protocol attempts the direct conversion of the ester to the amide. It is more atom-economical but may require elevated temperatures or pressures, posing a risk to the stability of the Latanoprost molecule.

  • In a sealed pressure vessel, dissolve Latanoprost isopropyl ester (1 eq.) in a solution of dimethylamine (e.g., 2M in THF or a high concentration in Methanol).

  • Seal the vessel tightly.

  • Heat the reaction mixture to a temperature between 50-80 °C. Caution: Use a blast shield and monitor the pressure.

  • Stir for 24-48 hours, periodically cooling and sampling the reaction to monitor its progress by TLC or LC-MS.

  • Once the reaction has reached completion (or equilibrium), cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess dimethylamine.

  • Dissolve the residue in Ethyl Acetate and perform a standard aqueous workup to remove any polar impurities.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Visualizations

Experimental Workflow

G cluster_0 Pathway A: Amide Coupling cluster_1 Pathway B: Direct Aminolysis cluster_2 Purification A_Start Latanoprost (Isopropyl Ester) A_Hydrolysis Step 1: Hydrolysis (LiOH, THF/MeOH/H₂O) A_Start->A_Hydrolysis A_Acid Latanoprost Acid A_Hydrolysis->A_Acid A_Coupling Step 2: Amide Coupling (EDC/HOBt, Dimethylamine, DIPEA) A_Acid->A_Coupling A_End This compound A_Coupling->A_End Workup Aqueous Workup A_End->Workup B_Start Latanoprost (Isopropyl Ester) B_Aminolysis Direct Aminolysis (Dimethylamine, Heat, Pressure) B_Start->B_Aminolysis B_End This compound B_Aminolysis->B_End B_End->Workup Chrom Column Chromatography Workup->Chrom Final Pure Product Chrom->Final

Caption: Synthetic pathways for this compound.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Q1 Is starting material consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes   A1_No No Q1->A1_No   Cause_Yes Side Reactions or Product Degradation A1_Yes->Cause_Yes Cause_No Incomplete Reaction A1_No->Cause_No Sol_No1 Check reagent quality (coupling agent, base). Cause_No->Sol_No1 Sol_No2 Increase reaction time or temperature moderately. Cause_No->Sol_No2 Sol_No3 Verify stoichiometry of all reagents. Cause_No->Sol_No3 Q2 Multiple spots on TLC/LCMS? Cause_Yes->Q2 A2_Yes Yes Q2->A2_Yes   A2_No No Q2->A2_No   Side_Rxns Side Product Formation A2_Yes->Side_Rxns Degradation Degradation / Workup Loss A2_No->Degradation Sol_Side1 Check for O-acylation. Use milder conditions or protecting groups. Side_Rxns->Sol_Side1 Sol_Side2 Check for N-acylurea. Use HOBt/Oxyma with EDC. Side_Rxns->Sol_Side2 Sol_Deg1 Avoid harsh pH in workup. Use buffered solutions. Degradation->Sol_Deg1 Sol_Deg2 Check for product loss in aqueous layers. Degradation->Sol_Deg2

Caption: Decision tree for troubleshooting low yield issues.

Potential Side Reaction: O-Acylation

G cluster_main Amide Coupling Reaction cluster_pathways Reaction Pathways Lat_Acid Latanoprost Acid (R-COOH + 3x R'-OH) Activated Activated Intermediate [R-CO-X] Lat_Acid->Activated Coupling Reagent Amine Dimethylamine (Me₂NH) Activated->Amine Desired Path: Nucleophilic Attack Hydroxyl Hydroxyl Group (R'-OH on core) Activated->Hydroxyl Side Reaction: O-Acylation Desired Desired Product (this compound) Amine->Desired Side Side Product (O-Acylated Latanoprost) Hydroxyl->Side

Caption: Competing pathways in amide coupling of Latanoprost.

References

Technical Support Center: Latanoprost Dimethyl Amide Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, handling, and analysis of the Latanoprost dimethyl amide analytical standard.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in several organic solvents. For preparing a stock solution, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol are suitable choices. It has poor solubility in aqueous solutions like PBS.[1]

Q2: What are the optimal storage conditions for this compound analytical standard?

A2: For long-term stability, the analytical standard, whether in solid form or as a stock solution in an organic solvent, should be stored at -20°C.[1] It is recommended to protect it from light.

Q3: What is the expected stability of a this compound stock solution?

A3: When stored properly at -20°C in a tightly sealed container, the stock solution is expected to be stable for at least one year.[1] It is advisable to perform periodic purity checks.

Q4: What are the primary degradation pathways for Latanoprost analogs?

A4: Latanoprost and its analogs are susceptible to degradation through several pathways, including:

  • Hydrolysis: The amide group in this compound can be hydrolyzed to form the corresponding carboxylic acid (Latanoprost acid). This can be accelerated by acidic or alkaline conditions.

  • Oxidation: The molecule can undergo oxidation, potentially at the hydroxyl groups.

  • Epimerization: The stereochemistry of the hydroxyl group at the C-15 position can invert, leading to the formation of the 15(S)-diastereomer.

  • Photo-degradation: Exposure to light, especially UV radiation, can lead to degradation.[2][3]

Troubleshooting Guides

HPLC Analysis Issues

Issue: Poor peak shape (tailing) for this compound in reverse-phase HPLC.

  • Possible Cause 1: Secondary Silanol Interactions. The analyte may be interacting with residual silanol groups on the silica-based column packing material.

    • Troubleshooting Step: Lower the pH of the mobile phase to approximately 3.0 using an additive like 0.1% trifluoroacetic acid (TFA) or phosphoric acid. This will suppress the ionization of the silanol groups and reduce secondary interactions.

  • Possible Cause 2: Column Overload. Injecting too high a concentration of the analyte can saturate the stationary phase.

    • Troubleshooting Step: Reduce the injection volume or dilute the sample and reinject.

  • Possible Cause 3: Column Contamination. The column may be contaminated with strongly retained compounds from previous injections.

    • Troubleshooting Step: Flush the column with a strong solvent wash sequence. For a C18 column, a typical sequence is water, followed by isopropanol, and then hexane.

Issue: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause 1: Sample Degradation. The analytical standard may have degraded due to improper handling or storage.

    • Troubleshooting Step: Prepare a fresh stock solution from a new aliquot of the standard. Ensure samples are protected from light and elevated temperatures during preparation and analysis.

  • Possible Cause 2: Presence of Impurities. The unexpected peaks could be impurities from the synthesis of this compound.

    • Troubleshooting Step: Common impurities in the synthesis of Latanoprost analogs include the 15(S)-epimer and the 5,6-trans isomer.[1][4] If possible, obtain reference standards for these impurities to confirm their presence.

Data Presentation

Table 1: Solubility of this compound

SolventApproximate Solubility
Dimethylformamide (DMF)100 mg/mL[1]
Dimethyl sulfoxide (DMSO)50 mg/mL[1]
Ethanol100 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)0.05 mg/mL[1]

Table 2: Common Impurities of Latanoprost Analogs

Impurity NameCommon Origin
15(S)-Latanoprost (epimer)Synthesis-related impurity[1][4]
5,6-trans-Latanoprost (isomer)Synthesis-related impurity[1][4]
Latanoprost AcidDegradation product (hydrolysis)[5]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution
  • Materials:

    • This compound analytical standard

    • Dimethylformamide (DMF), HPLC grade

    • Calibrated analytical balance

    • Volumetric flask (e.g., 1 mL or 5 mL)

    • Pipettes

    • Vortex mixer

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of the standard (e.g., 1 mg) using an analytical balance.

    • Transfer the weighed standard to a volumetric flask.

    • Add a small amount of DMF to dissolve the standard.

    • Vortex the solution until the standard is completely dissolved.

    • Add DMF to the volumetric flask up to the mark.

    • Mix the solution thoroughly by inverting the flask several times.

    • Transfer the stock solution to a clean, amber glass vial for storage.

    • Store the stock solution at -20°C.

Protocol 2: General HPLC Method for Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Acetic Acid in Water

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile

  • Gradient: A suitable gradient can be developed, for example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm[6]

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Standard Preparation cluster_analysis HPLC Analysis start Weigh Standard dissolve Dissolve in Organic Solvent start->dissolve vortex Vortex to Mix dissolve->vortex dilute Dilute to Final Concentration vortex->dilute store Store at -20°C dilute->store inject Inject Sample store->inject Use Prepared Standard separate Chromatographic Separation inject->separate detect UV Detection (210 nm) separate->detect data Data Acquisition and Analysis detect->data

Caption: Workflow for preparing and analyzing this compound.

troubleshooting_hplc Troubleshooting HPLC Peak Tailing start Peak Tailing Observed cause1 Secondary Silanol Interactions? start->cause1 solution1 Lower Mobile Phase pH to ~3.0 cause1->solution1 Yes cause2 Column Overload? cause1->cause2 No end Peak Shape Improved solution1->end solution2 Dilute Sample or Reduce Injection Volume cause2->solution2 Yes cause3 Column Contamination? cause2->cause3 No solution2->end solution3 Perform Strong Solvent Wash cause3->solution3 Yes solution3->end

Caption: Decision tree for troubleshooting HPLC peak tailing issues.

References

Technical Support Center: Overcoming Challenges in Latanoprost Dimethyl Amide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Latanoprost dimethyl amide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Disclaimer: Specific quantitative data and validated protocols for this compound are not widely available in public literature. The information provided herein is extrapolated from established methods for the closely related compound, Latanoprost, and other prostaglandin analogues. These guidelines should serve as a starting point for developing and validating a robust analytical method for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

Based on the analysis of similar prostaglandin derivatives, the primary challenges likely include:

  • Low Endogenous Concentrations: Prostaglandin analogues are often present at very low levels in biological matrices, requiring highly sensitive analytical methods.[1]

  • Matrix Effects: Biological samples are complex and can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.[2]

  • Stability Issues: Latanoprost is susceptible to degradation under various conditions such as extreme pH, oxidation, light, and heat.[3][4] this compound may exhibit similar instabilities.

  • Lipophilicity: As a lipophilic compound, this compound may be prone to non-specific binding to labware and can present challenges during sample extraction.

  • Isomeric Separation: The presence of isomers, such as 15(S)-latanoprost and 5,6-trans-latanoprost for Latanoprost, necessitates chromatographic methods with high resolving power.[5]

Q2: Which analytical technique is most suitable for this compound quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying prostaglandins and their analogues at low concentrations in complex biological matrices.[6][7] This technique offers the required sensitivity, selectivity, and specificity.

Q3: How can I minimize matrix effects in my assay?

Strategies to mitigate matrix effects include:

  • Effective Sample Preparation: Employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can efficiently clean up the sample and remove interfering matrix components.[6]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from co-eluting matrix components is crucial.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing.[6]

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to normalize the matrix effect.

Q4: What are the critical storage and handling conditions for this compound samples and standards?

Given the known instability of Latanoprost, the following precautions are recommended for its dimethyl amide derivative:

  • Storage Temperature: Store stock solutions and biological samples at -20°C or lower for long-term stability.

  • Protection from Light: Latanoprost is sensitive to light, particularly UV radiation.[8] All solutions and samples should be stored in amber vials or protected from light.

  • pH Control: Avoid exposure to strong acids or bases, as hydrolysis can be a significant degradation pathway.[3][4]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for biological samples, as this can lead to degradation.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing
Possible Cause Troubleshooting Step
Secondary Interactions with Stationary Phase Use a column with end-capping or a different stationary phase chemistry (e.g., C18, Cyano).[7]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Column Overload Reduce the injection volume or the concentration of the sample.
Contamination of Guard/Analytical Column Flush the column with a strong solvent or replace the guard column.
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Cause Troubleshooting Step
Ion Suppression Improve sample cleanup, dilute the sample, or modify the chromatographic method to separate the analyte from the suppression zone.
Suboptimal MS/MS Parameters Optimize cone voltage, collision energy, and other MS parameters for this compound.
Analyte Degradation Prepare fresh standards and samples, and ensure proper storage and handling.
Inefficient Ionization Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive/negative ion mode).
Issue 3: High Variability in Results
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure consistent and precise execution of the extraction procedure. Automate if possible.
Matrix Effects Use a suitable internal standard (ideally stable isotope-labeled).
Injector Carryover Optimize the injector wash procedure with a strong, appropriate solvent.
Analyte Instability Evaluate the stability of the analyte in the autosampler over the duration of the analytical run.

Experimental Protocols

The following are generalized protocols that can be adapted for the quantification of this compound.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for Latanoprost free acid in biological matrices.[6]

  • To 100 µL of plasma, add 20 µL of internal standard solution.

  • Add 500 µL of a mixture of ethyl acetate and isopropanol (60:40, v/v).

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Method Parameters

These parameters for Latanoprost can serve as a starting point for method development for this compound.[7][9]

  • LC System: UHPLC system

  • Column: A reverse-phase C18 or Cyano column (e.g., 2.1 x 50 mm, 1.8 µm).[7]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), positive or negative mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary (for Latanoprost as a Reference)

The following tables summarize validation parameters for Latanoprost quantification from the literature. These values can provide a benchmark when developing a method for this compound.

Table 1: Linearity and Sensitivity of Latanoprost Quantification Methods

Method Matrix Linearity Range LLOQ Reference
HPLC-UVOphthalmic Solution40–60 µg/mL0.35 µg/mL[9]
HPLC-UVAqueous Solution1.0–150 μg/mL2.5 μg/mL[10]
LC-MS/MSRabbit Aqueous Humor10–160 ng/mL-[6]
LC-MS/MSRabbit Ciliary Body80–1280 ng/g-[6]
HPLC-QQQ-MS/MSCosmetics0.25–50 ng/mL0.03 mg/kg[11]

Table 2: Accuracy and Precision of Latanoprost Quantification

Method Matrix Accuracy (% Recovery) Precision (% RSD) Reference
HPLC-UVOphthalmic Solution98.0–102.0%-[9]
LC-MS/MSRabbit Aqueous Humor & Ciliary BodyWithin ±15% of nominal< 15%[6]

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample is_addition Internal Standard Addition sample->is_addition extraction Liquid-Liquid or Solid-Phase Extraction is_addition->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: A typical experimental workflow for the quantification of this compound.

Troubleshooting Logic for Low Signal Intensity

troubleshooting_low_signal action_node action_node start Low Signal Intensity? check_ms MS Parameters Optimized? start->check_ms check_sample_prep Sample Prep Efficient? check_ms->check_sample_prep Yes optimize_ms Optimize Cone Voltage & Collision Energy check_ms->optimize_ms No check_matrix_effects Significant Matrix Effects? check_sample_prep->check_matrix_effects Yes improve_sample_prep Improve Sample Cleanup (SPE/LLE) check_sample_prep->improve_sample_prep No check_stability Analyte Stable? check_matrix_effects->check_stability No mitigate_matrix Use IS, Dilute Sample, or Improve Chromatography check_matrix_effects->mitigate_matrix Yes investigate_stability Perform Stability Experiments check_stability->investigate_stability No

Caption: A decision tree for troubleshooting low signal intensity in LC-MS/MS analysis.

References

Validation & Comparative

A Comparative Guide: Latanoprost vs. Amide-Substituted Prostaglandin Analogs in Glaucoma Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of glaucoma therapeutics, prostaglandin F2α (PGF2α) analogs are a cornerstone of treatment, prized for their potent intraocular pressure (IOP)-lowering effects. Latanoprost, an isopropyl ester prodrug of PGF2α, is a widely prescribed agent in this class. This guide was initially intended to compare Latanoprost with a dimethyl amide derivative. However, a thorough review of the scientific literature reveals a lack of published data on a compound specifically named "Latanoprost dimethyl amide."

Interestingly, "Prostaglandin F2α dimethyl amide" is described as a weak FP receptor antagonist, suggesting that such a modification to the carboxyl group of the core prostaglandin structure could significantly alter its pharmacological profile from an agonist to an antagonist.[1][2] This highlights the profound impact of chemical modifications on the biological activity of these molecules.

Therefore, to provide a valuable and data-driven comparison for our audience, this guide will pivot to a detailed analysis of Latanoprost versus a clinically significant and well-researched amide-substituted prostaglandin analog, Bimatoprost . Bimatoprost is the C1-ethylamide analog of 17-phenyl prostaglandin F2α and offers a relevant case study on how amide substitution, in contrast to the ester linkage in latanoprost, influences the therapeutic profile.[3][4] This comparison will be supported by experimental data, detailed methodologies, and visual representations of key pathways.

Chemical Structures and Rationale for Modification

The core difference between Latanoprost and Bimatoprost lies in the modification of the carboxyl group of the prostaglandin backbone. Latanoprost is an isopropyl ester, designed to enhance corneal penetration as a prodrug, which is then hydrolyzed by corneal esterases to the biologically active latanoprost acid.[4] Bimatoprost, on the other hand, is an ethyl amide. This structural change has been a subject of extensive research to understand its impact on receptor interaction, mechanism of action, and clinical efficacy.[4][5]

Mechanism of Action: A Tale of Two Pathways

Both Latanoprost and Bimatoprost lower intraocular pressure primarily by increasing the outflow of aqueous humor. However, their precise mechanisms of action have been debated.

Latanoprost is a selective agonist of the prostaglandin F (FP) receptor.[3] Activation of the FP receptor in the ciliary muscle and other ocular tissues leads to the remodeling of the extracellular matrix, which in turn increases the uveoscleral outflow of aqueous humor.[3][4]

Bimatoprost's mechanism is more complex. While its hydrolyzed form, bimatoprost acid, is a potent FP receptor agonist, bimatoprost itself is considered a prostamide and may act on a distinct prostamide receptor.[4][5][6] However, studies in FP receptor knockout mice have shown that the IOP-lowering effect of bimatoprost is dependent on the presence of the FP receptor, suggesting its action is, at least in part, mediated through this classical pathway.[7] Bimatoprost has been shown to enhance both the pressure-sensitive (trabecular) and pressure-insensitive (uveoscleral) outflow pathways.[3]

cluster_latanoprost Latanoprost Pathway cluster_bimatoprost Bimatoprost Pathway Latanoprost (prodrug) Latanoprost (prodrug) Latanoprost Acid (active) Latanoprost Acid (active) Latanoprost (prodrug)->Latanoprost Acid (active) Corneal Esterases FP Receptor FP Receptor Latanoprost Acid (active)->FP Receptor Agonist Increased Uveoscleral Outflow Increased Uveoscleral Outflow FP Receptor->Increased Uveoscleral Outflow Increased Trabecular & Uveoscleral Outflow Increased Trabecular & Uveoscleral Outflow FP Receptor->Increased Trabecular & Uveoscleral Outflow Bimatoprost (prodrug) Bimatoprost (prodrug) Bimatoprost (prodrug)->FP Receptor Prostamide action? Bimatoprost Acid (active) Bimatoprost Acid (active) Bimatoprost (prodrug)->Bimatoprost Acid (active) Corneal Amidases (slower) Bimatoprost Acid (active)->FP Receptor

Figure 1: Simplified signaling pathways of Latanoprost and Bimatoprost.

Quantitative Comparison of Performance

The following tables summarize key quantitative data from comparative studies of Latanoprost and Bimatoprost.

Table 1: Intraocular Pressure (IOP) Reduction
StudyDrug ConcentrationBaseline IOP (mmHg)Mean IOP Reduction from Baseline (mmHg)Percentage of Patients with ≥20% IOP Reduction
6-Month Randomized Trial[8]
Bimatoprost 0.03%~25.57.9 - 9.769% - 82%
Latanoprost 0.005%~25.56.4 - 8.550% - 62%
12-Week Randomized Trial[9]
Bimatoprost 0.03%25.78.7Not Reported
Latanoprost 0.005%25.78.6Not Reported
Review of Parallel-Group Trials[10]
Bimatoprost 0.03%Not specifiedGenerally greater than Latanoprost (difference of 0 - 1.5 mmHg)Generally greater than Latanoprost
Latanoprost 0.005%Not specified--

Data presented as ranges where applicable, reflecting measurements at different time points.

Table 2: Receptor Binding Affinity and Potency
CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Latanoprost Acid[11] FP9832 - 124
EP1-119
Bimatoprost Acid[11] FP832.8 - 3.8
EP1952.7
EP3387-
Bimatoprost (unhydrolyzed)[11] FP-681

Experimental Protocols

Measurement of Intraocular Pressure in Rabbits

A common preclinical model for evaluating the efficacy of IOP-lowering drugs involves the use of rabbits.

Objective: To measure the change in intraocular pressure in rabbits following topical administration of a test compound.

Methodology:

  • Animal Model: New Zealand white rabbits are commonly used.[12]

  • Anesthesia: General anesthesia may be used to minimize animal distress and movement.[13]

  • IOP Measurement:

    • Tonometry: A tonometer (e.g., Tono-Pen, pneumatonometer, or non-contact tonometer) is used to measure IOP.[12][14] The cornea may be topically anesthetized prior to contact tonometry.

    • Direct Cannulation: For continuous and highly accurate measurements, the anterior chamber can be cannulated with a needle connected to a pressure transducer.[14][15]

  • Procedure:

    • Baseline IOP is measured in both eyes.

    • The test compound (e.g., Latanoprost or Bimatoprost solution) is administered topically to one eye, with the contralateral eye serving as a control.

    • IOP is measured at specified time intervals post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak, and duration of the IOP-lowering effect.

  • Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. Statistical analysis is performed to determine the significance of the IOP reduction.

Rabbit Acclimatization Rabbit Acclimatization Baseline IOP Measurement Baseline IOP Measurement Rabbit Acclimatization->Baseline IOP Measurement Tonometry Topical Drug Administration (One Eye) Topical Drug Administration (One Eye) Baseline IOP Measurement->Topical Drug Administration (One Eye) IOP Measurement at Time Intervals IOP Measurement at Time Intervals Topical Drug Administration (One Eye)->IOP Measurement at Time Intervals Data Analysis (ΔIOP vs. Baseline & Control) Data Analysis (ΔIOP vs. Baseline & Control) IOP Measurement at Time Intervals->Data Analysis (ΔIOP vs. Baseline & Control)

Figure 2: Experimental workflow for IOP measurement in rabbits.

Prostaglandin Receptor Binding Assay

Objective: To determine the binding affinity of a compound for a specific prostaglandin receptor.

Methodology:

  • Receptor Source: Cell membranes from tissues or cell lines expressing the target receptor (e.g., FP receptor) are prepared.[16]

  • Radioligand: A radiolabeled prostaglandin (e.g., [3H]PGF2α) is used as the ligand that will bind to the receptor.

  • Competitive Binding:

    • The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., latanoprost acid or bimatoprost acid).

    • The test compound competes with the radioligand for binding to the receptor.

  • Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand (e.g., by filtration). The amount of radioactivity in the bound fraction is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Prepare Receptor Membranes Prepare Receptor Membranes Incubate with Radioligand & Test Compound Incubate with Radioligand & Test Compound Prepare Receptor Membranes->Incubate with Radioligand & Test Compound Separate Bound & Unbound Ligand Separate Bound & Unbound Ligand Incubate with Radioligand & Test Compound->Separate Bound & Unbound Ligand Quantify Radioactivity Quantify Radioactivity Separate Bound & Unbound Ligand->Quantify Radioactivity Calculate IC50 and Ki Calculate IC50 and Ki Quantify Radioactivity->Calculate IC50 and Ki

Figure 3: Workflow for a competitive radioligand binding assay.

Side Effect Profile

While both drugs are generally well-tolerated, they are associated with certain side effects.

Side EffectLatanoprostBimatoprost
Conjunctival Hyperemia CommonMore frequent and pronounced than with Latanoprost[8][10]
Eyelash Growth CommonMore pronounced than with Latanoprost[8]
Iris Pigmentation PossiblePossible[17]
Periorbital Pigmentation PossiblePossible[4]

Conclusion

The comparison between Latanoprost and Bimatoprost provides valuable insights into the structure-activity relationships of prostaglandin analogs. While both are effective IOP-lowering agents, Bimatoprost often demonstrates a slightly greater efficacy, which may be attributed to its unique dual mechanism of action involving both the FP receptor and potentially other pathways.[10][18] However, this increased efficacy can be accompanied by a higher incidence of side effects such as conjunctival hyperemia.[8][10]

The absence of "this compound" in the current body of research suggests that this particular modification may not have yielded a therapeutically viable candidate, possibly due to altered receptor affinity or other pharmacological properties. The study of existing amide derivatives like Bimatoprost continues to inform the development of next-generation glaucoma therapies with improved efficacy and safety profiles. This comparative guide underscores the importance of subtle chemical modifications in drug design and provides a framework for the continued exploration of novel prostaglandin analogs.

References

A Comparative Analysis of Latanoprost and Its Derivatives for Glaucoma Management

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of leading prostaglandin F2α analogues in the treatment of elevated intraocular pressure.

This guide provides a comprehensive comparison of latanoprost and its key derivatives—bimatoprost, travoprost, tafluprost, and the nitric oxide-donating prostaglandin analog, latanoprostene bunod. These prostaglandin F2α (FP) receptor agonists are mainstays in the management of open-angle glaucoma and ocular hypertension. This document synthesizes experimental data on their efficacy in lowering intraocular pressure (IOP), receptor binding affinities, side effect profiles, and underlying signaling pathways to assist researchers and clinicians in their understanding and development of glaucoma therapies.

Performance Comparison of Latanoprost Derivatives

The primary therapeutic goal in glaucoma management is the reduction of intraocular pressure to mitigate the risk of optic nerve damage and vision loss. Prostaglandin analogues achieve this by increasing the uveoscleral outflow of aqueous humor. Clinical studies have demonstrated the high efficacy of latanoprost and its derivatives in lowering IOP.

Intraocular Pressure (IOP) Reduction

A 12-week, randomized, masked-evaluator multicenter study comparing latanoprost 0.005%, bimatoprost 0.03%, and travoprost 0.004% in patients with open-angle glaucoma or ocular hypertension revealed that all three drugs significantly reduced IOP from baseline.[1][2][3] At the 8:00 AM time point (peak drug effect), the mean IOP reductions were comparable among the three treatments.[1][2][3]

Another study comparing bimatoprost, latanoprost, travoprost, and tafluprost also found that all four drugs equally and significantly reduced IOP with respect to baseline.[4] While there was a trend for a slightly greater reduction with bimatoprost, the difference was not statistically significant when compared to the other prostaglandin analogues.[4]

Table 1: Comparative Efficacy of Latanoprost Derivatives in IOP Reduction

DrugConcentrationMean Baseline IOP (mmHg)Mean IOP Reduction at 12 Weeks (8:00 AM)Percentage IOP Reduction at 6 MonthsReference
Latanoprost0.005%25.78.6 ± 0.3 mmHg29.46%[1][2][3][4]
Bimatoprost0.03%25.78.7 ± 0.3 mmHg40.68%[1][2][3][4]
Travoprost0.004%25.58.0 ± 0.3 mmHgNot specified in this study[1][2][3]
Tafluprost0.0015%25.22 ± 2.28Not specified in this studyNot specified in this study[4]
Receptor Binding Affinity and Potency

The therapeutic effects of latanoprost and its derivatives are mediated through their interaction with the prostaglandin F2α (FP) receptor. The binding affinity (Ki) and functional potency (EC50) of the active acid forms of these drugs to the FP receptor are critical determinants of their efficacy. Travoprost acid has been shown to have the highest affinity and potency for the FP receptor among the compounds tested.[5]

Table 2: FP Receptor Binding Affinities and Functional Potencies of Latanoprost Derivatives (Active Acid Forms)

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Reference
Latanoprost Acid9854.6 ± 12.4[5][6]
Bimatoprost Acid835.8 ± 2.6[5][6]
Travoprost Acid35 ± 53.2 ± 0.6[5][6]
Tafluprost AcidNot AvailableNot Available

Latanoprostene bunod represents a newer class of IOP-lowering agents with a dual mechanism of action. Following administration, it is metabolized into latanoprost acid and butanediol mononitrate. Latanoprost acid acts on the FP receptor to increase uveoscleral outflow, while the butanediol mononitrate releases nitric oxide (NO), which is believed to relax the trabecular meshwork and Schlemm's canal, thereby increasing conventional aqueous outflow.[7]

Side Effect Profiles

The most common side effect associated with prostaglandin analogues is conjunctival hyperemia (eye redness). A meta-analysis comparing latanoprost, bimatoprost, and travoprost found that latanoprost was associated with a lower incidence of conjunctival hyperemia compared to bimatoprost and travoprost.[8][9] Other reported side effects include eyelash growth, iris pigmentation, and ocular surface disease.[4][10]

Table 3: Comparative Incidence of Key Ocular Side Effects

Side EffectLatanoprostBimatoprostTravoprostTafluprostReference
Conjunctival Hyperemia Lower IncidenceHigher IncidenceHigher IncidenceSimilar to other PGAs[4][8][9]
Eyelash Growth Most SignificantReportedReportedNot specified[4]
Iris Discoloration Most SignificantReportedReportedNot specified[4]
Ocular Surface Disease (OSDI Score) 32.13 ± 24.10 (least tolerated)21.76 ± 11.1010.68 ± 5.73 (best tolerated)25.60 ± 6.25[4]

Signaling Pathway of Latanoprost Derivatives

Latanoprost and its derivatives exert their effects by activating the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a downstream signaling cascade that ultimately leads to increased aqueous humor outflow and a reduction in IOP.

FP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Latanoprost_Derivative Latanoprost Derivative FP_Receptor FP Receptor (GPCR) Latanoprost_Derivative->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates Rho_Kinase Rho Kinase Pathway Gq_Protein->Rho_Kinase Activates PIP2 PIP2 PLC->PIP2 IP3 Inositol Triphosphate (IP3) PIP2->IP3 Hydrolyzes to DAG Diacylglycerol (DAG) PIP2->DAG Hydrolyzes to Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation MMP_Expression ↑ MMP Expression PKC_Activation->MMP_Expression Rho_Kinase->MMP_Expression ECM_Remodeling Extracellular Matrix Remodeling MMP_Expression->ECM_Remodeling Uveoscleral_Outflow ↑ Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow

FP Receptor Signaling Pathway

Upon binding of a latanoprost derivative, the FP receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4][11] The Gq pathway also activates the Rho kinase pathway.[4] These signaling events lead to increased expression of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance and increasing uveoscleral outflow of aqueous humor.

Experimental Protocols

Accurate and reproducible experimental methodologies are essential for the comparative evaluation of anti-glaucoma agents. Below are detailed protocols for key experiments cited in this guide.

Measurement of Intraocular Pressure in a Rabbit Model using Rebound Tonometry

This protocol describes a non-invasive method for measuring IOP in rabbits, a common animal model for glaucoma research.

Materials:

  • Rebound tonometer (e.g., TonoVet)

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride) - optional, but can facilitate the procedure[5]

  • Gentle restraint for the rabbit

Procedure:

  • Animal Handling: Gently restrain the rabbit to minimize stress and prevent sudden movements. Avoid putting pressure on the neck or jugular veins, as this can artificially elevate IOP.[5]

  • Anesthesia (Optional): Instill one drop of topical anesthetic into the eye. While rebound tonometry can be performed without anesthesia, it can make the procedure easier for the operator and more comfortable for the animal.[5]

  • Tonometer Preparation: Ensure the tonometer is calibrated and a new, sterile probe is loaded according to the manufacturer's instructions.

  • Measurement:

    • Hold the tonometer perpendicular to the central cornea.

    • Bring the tip of the probe close to the corneal surface.

    • Press the measurement button to gently bounce the probe off the cornea.

    • The tonometer will automatically take a series of readings and display the average IOP in mmHg.

    • Obtain at least three separate readings and calculate the average.[12]

  • Data Recording: Record the IOP measurements for each eye.

  • Post-Procedure: Return the animal to its cage and monitor for any signs of discomfort.

IOP_Measurement_Workflow Start Start Restrain_Animal Gently Restrain Rabbit Start->Restrain_Animal Anesthetize Apply Topical Anesthetic (Optional) Restrain_Animal->Anesthetize Prepare_Tonometer Prepare Rebound Tonometer Anesthetize->Prepare_Tonometer Measure_IOP Measure IOP on Central Cornea Prepare_Tonometer->Measure_IOP Record_Data Record IOP Readings Measure_IOP->Record_Data End End Record_Data->End

IOP Measurement Workflow
Prostaglandin FP Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of latanoprost derivatives to the FP receptor using a radioligand binding assay.

Materials:

  • Cell membranes expressing the human FP receptor

  • Radiolabeled prostaglandin (e.g., [3H]PGF2α)

  • Unlabeled latanoprost derivatives (competitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled prostaglandin, and varying concentrations of the unlabeled latanoprost derivative.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well of the filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radioligand as a function of the concentration of the unlabeled competitor.

    • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • Calculate the binding affinity (Ki) of the latanoprost derivative using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Cell Membranes, Radioligand, and Competitors Start->Prepare_Reagents Incubate Incubate Reagents to Reach Equilibrium Prepare_Reagents->Incubate Filter Separate Bound and Free Ligand by Filtration Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Measure Radioactivity with Scintillation Counter Wash->Count Analyze Calculate IC50 and Ki Values Count->Analyze End End Analyze->End

Binding Assay Workflow

References

A Comparative Analysis of Prostaglandin Analogs for Glaucoma Management: Latanoprost, Travoprost, and Bimatoprost

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and underlying mechanisms of three leading prostaglandin analogs used in the treatment of glaucoma: Latanoprost, Travoprost, and Bimatoprost. This analysis is supported by data from comparative clinical trials and meta-analyses.

Prostaglandin analogs are a cornerstone in the management of open-angle glaucoma and ocular hypertension, primarily due to their potent intraocular pressure (IOP)-lowering effects, once-daily dosing, and favorable systemic side-effect profile.[1] These drugs function by increasing the outflow of aqueous humor from the eye. This guide will delve into a comparative analysis of three widely prescribed prostaglandin analogs: Latanoprost, Travoprost, and Bimatoprost. While the user query specified "Latanoprost dimethyl amide," extensive database searches did not yield a compound with this exact name in the context of glaucoma treatment. Therefore, this guide will focus on the well-established and structurally related parent compound, Latanoprost, and its key alternatives.

Chemical Structures and Mechanisms of Action

Latanoprost, Travoprost, and Bimatoprost are all synthetic analogs of prostaglandin F2α.[2] They are typically administered as ester prodrugs that are hydrolyzed by corneal esterases into their biologically active free acid forms.[3]

  • Latanoprost : Chemically, Latanoprost is isopropyl-(Z)-7[(1R,2R,3R,5S)3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate.[4][5]

  • Travoprost : Its chemical name is isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[(α,α,α- trifluoro-m-tolyl)oxy]-1- butenyl]cyclopentyl]-5-heptenoate.[2]

  • Bimatoprost : Bimatoprost is identified as (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide.[6][7]

The primary mechanism of action for Latanoprost and Travoprost involves acting as selective agonists at the prostaglandin F receptor (FP receptor).[8][9] Activation of the FP receptor in the ciliary muscle and other ocular tissues initiates a signaling cascade that leads to the remodeling of the extracellular matrix, thereby increasing the uveoscleral outflow of aqueous humor and lowering IOP.[8][9]

Bimatoprost also lowers IOP by increasing aqueous humor outflow through both the trabecular meshwork and uveoscleral routes. While it is structurally similar to prostaglandins, some evidence suggests it may also act on a distinct class of "prostamide receptors," mimicking the action of endogenous prostamides.[10][11][12][13]

Signaling Pathways

The signaling pathway for Latanoprost and Travoprost upon binding to the G-protein coupled FP receptor primarily involves the activation of phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[1][14] This cascade ultimately results in the desired therapeutic effect of increased aqueous humor outflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Latanoprost Latanoprost/ Travoprost FP_receptor FP Receptor Latanoprost->FP_receptor Binds Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Mobilization IP3->Ca2 PKC Protein Kinase C DAG->PKC Outflow Increased Uveoscleral Aqueous Outflow Ca2->Outflow Leads to PKC->Outflow Leads to

FP Receptor Signaling Pathway

The proposed mechanism for Bimatoprost may involve a similar, yet distinct, prostamide receptor signaling pathway.

Comparative Efficacy: Intraocular Pressure Reduction

Numerous clinical trials and meta-analyses have compared the IOP-lowering effects of Latanoprost, Travoprost, and Bimatoprost. The data consistently demonstrates that all three are effective in reducing IOP.

Study/Meta-AnalysisLatanoprost IOP ReductionTravoprost IOP ReductionBimatoprost IOP ReductionKey Findings
Parrish et al. (2003)[15][16]8.6 ± 0.3 mmHg8.0 ± 0.3 mmHg8.7 ± 0.3 mmHgAll three agents were comparable in their ability to reduce IOP at 12 weeks.
Honrubia et al. (2009) Meta-analysis[17]---Bimatoprost was found to be more effective than both Latanoprost and Travoprost in reducing IOP.
Lin et al. (2014) Network Meta-analysis[18][19]1.32 (RR vs. Timolol)1.33 (RR vs. Timolol)1.59 (RR vs. Timolol)Bimatoprost achieved the highest efficacy in terms of IOP reduction.
Eyawo et al. (2009) Meta-analysis[20]EquivalentEquivalentEquivalentThe three prostaglandin analogues were found to be equivalent in efficacy for reducing IOP.
Gandolfi et al. (2001)3-month mean diurnal IOP reduction of 2.1 mmHg (from Latanoprost baseline)3-month mean diurnal IOP reduction of 1.4 mmHg (from Latanoprost baseline)-In patients requiring lower IOP, switching from Latanoprost to Bimatoprost resulted in a greater additional IOP reduction compared to switching to Travoprost.[21]
Kumar et al. (2014)[22]7.3 mmHg (29.9%)7.6 mmHg (30.8%)8.8 mmHg (35.9%)Bimatoprost showed a significantly greater mean IOP reduction at 12 weeks compared to Latanoprost and Travoprost.

Comparative Tolerability and Side Effects

The side effect profiles of the three prostaglandin analogs are similar, with the most common adverse event being conjunctival hyperemia (eye redness).

Adverse EventLatanoprostTravoprostBimatoprostKey Findings from Comparative Studies
Conjunctival Hyperemia Lower incidenceHigher incidence than LatanoprostHighest incidenceLatanoprost generally exhibits the most favorable tolerability profile with the lowest risk of hyperemia.[18][19] Bimatoprost is associated with the highest risk of hyperemia.[18][19]
Iris Pigmentation Can occurCan occurCan occurAll three can cause a gradual, often permanent, darkening of the iris.[23]
Eyelash Changes Growth, darkening, and thickeningGrowth, darkening, and thickeningGrowth, darkening, and thickeningA common side effect across all three medications.[23]
Ocular Adverse Events (Overall) Fewer reported eventsMore reported events than LatanoprostMost reported eventsLatanoprost is associated with fewer overall ocular adverse events compared to Bimatoprost.[15][16][24]

Experimental Protocols: A Representative Clinical Trial Design

The following outlines a typical experimental protocol for a comparative clinical trial of prostaglandin analogs, based on methodologies reported in the literature.[15][16][25][26]

G cluster_setup Study Setup cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up and Analysis Patient_Recruitment Patient Recruitment (OAG or OH, IOP ≥ 23 mmHg) Washout Washout of Previous Glaucoma Medications Patient_Recruitment->Washout Baseline Baseline Measurements (IOP at 8am, 12pm, 4pm, 8pm) Washout->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: Latanoprost 0.005% QD Randomization->Group_A Group_B Group B: Travoprost 0.004% QD Randomization->Group_B Group_C Group C: Bimatoprost 0.03% QD Randomization->Group_C Week_6 Week 6 Follow-up (IOP Measurements) Group_A->Week_6 Group_B->Week_6 Group_C->Week_6 Week_12 Week 12 Follow-up (IOP Measurements) Week_6->Week_12 Adverse_Events Adverse Event Monitoring Week_6->Adverse_Events Week_12->Adverse_Events Data_Analysis Statistical Analysis (Primary endpoint: Change in IOP from baseline) Week_12->Data_Analysis

Representative Clinical Trial Workflow

Inclusion Criteria: Patients diagnosed with open-angle glaucoma (OAG) or ocular hypertension (OH) with an IOP of ≥23 mmHg in at least one eye after a washout period of previous medications.[15][16]

Exclusion Criteria: History of hypersensitivity to any of the study medications, recent ocular surgery, or other ocular conditions that could interfere with the study.

Treatment Regimen: Patients are randomized to receive Latanoprost 0.005%, Travoprost 0.004%, or Bimatoprost 0.03% once daily in the evening for a period of 12 weeks.[15][16]

IOP Measurement Protocol: Intraocular pressure is measured at baseline and at specified follow-up visits (e.g., weeks 6 and 12). Measurements are typically taken at multiple time points throughout the day (e.g., 8:00 AM, 12:00 PM, 4:00 PM, and 8:00 PM) to assess diurnal IOP control.[15][16] Goldmann applanation tonometry is the standard method for IOP measurement in such trials.[27][28]

Safety and Tolerability Assessment: Adverse events, particularly ocular side effects like conjunctival hyperemia, are systematically recorded and graded at each follow-up visit.

Conclusion

Latanoprost, Travoprost, and Bimatoprost are all highly effective in lowering intraocular pressure in patients with open-angle glaucoma and ocular hypertension. While some studies and meta-analyses suggest that Bimatoprost may offer a slight advantage in terms of mean IOP reduction, this is often accompanied by a higher incidence of conjunctival hyperemia. Latanoprost, conversely, is frequently reported to have the most favorable tolerability profile. The choice between these agents may therefore depend on the individual patient's target IOP, their tolerance for potential side effects, and clinical judgment. The ongoing development of new drug delivery systems and novel prostaglandin analogs continues to be a promising area of research in the quest for even more effective and better-tolerated treatments for glaucoma.

References

A Comprehensive Guide to Latanoprost Impurity Profiling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of active pharmaceutical ingredients (APIs) like Latanoprost is paramount. This guide provides a detailed comparison of analytical methodologies for the impurity profiling of Latanoprost, with a focus on its known related compounds and potential degradation products. Experimental data from various studies are summarized to offer an objective overview of method performance.

Understanding Latanoprost and Its Impurities

Latanoprost is a prostaglandin F2α analogue used in the treatment of glaucoma and ocular hypertension.[1] As a sterile ophthalmic solution, maintaining its purity is critical for both efficacy and safety. Impurities can arise from the manufacturing process, degradation, or interaction with packaging materials.[2]

The primary known impurities of Latanoprost include:

  • Latanoprost Acid (Impurity H / Latanoprost Related Compound E): Formed by the hydrolysis of the isopropyl ester group of Latanoprost.[3]

  • 15(S)-Latanoprost (Impurity I): An epimer where the stereochemistry at the C-15 position is inverted.[4]

  • 5,6-trans-Latanoprost (Impurity II / Latanoprost Related Compound A): A geometric isomer where the cis double bond between carbons 5 and 6 is in the trans configuration.[4][5]

  • 15-keto-Latanoprost: An oxidation product of Latanoprost.[1]

  • Latanoprost Dimethyl Amide: A derivative of Latanoprost.[6][7] While less commonly cited as a process impurity or degradant in publicly available literature, its structural similarity to Latanoprost necessitates analytical vigilance.

Forced degradation studies have shown that Latanoprost is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions, leading to the formation of several of these impurities.[8]

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of Latanoprost and its impurities.[4] The choice between different HPLC methods, such as Normal-Phase (NP-HPLC) and Reversed-Phase (RP-HPLC), depends on the specific impurities being targeted and the desired performance characteristics.

Method Performance Comparison

The following tables summarize the performance of different HPLC methods based on published validation data.

Table 1: Comparison of HPLC Methods for Latanoprost Impurity Analysis

ParameterMethod 1: Normal-Phase HPLC[4]Method 2: Reversed-Phase HPLC[9]Method 3: Reversed-Phase HPLC with Chiral and Cyano Columns[3]
Column NH2C18Chiral and Cyano columns
Mobile Phase Heptane:2-propanol:acetonitrile (93:6:1, v/v/v) with waterAcetonitrile and water with 0.1% v/v trifluoroacetic acid (70:30, v/v)Gradient elution with water, acetonitrile, and orthophosphoric acid
Detection UV at 210 nmUV at 210 nmUV at 210 nm
Key Separations Baseline separation of Latanoprost, 15(S)-Latanoprost, and 5,6-trans-Latanoprost.Separation of Latanoprost and Latanoprost Acid.Separation of Latanoprost, its isomers (including enantiomer), and degradation products.

Table 2: Method Validation Data

ParameterMethod 1: Normal-Phase HPLC[4]Method 2: Reversed-Phase HPLC[9]Method 3: Reversed-Phase HPLC with Chiral and Cyano Columns[3]
Linearity Range (Latanoprost) 1 - 10 µg/mL1.0 - 150 µg/mL40 - 60 µg/mL
Linearity Range (Impurities) 0.5 - 15 µg/mL (Impurity I), 3 - 24 µg/mL (Impurity II)1.0 - 150 µg/mL (Latanoprost Acid)0.05 - 2.77 µg/mL
Correlation Coefficient (r²) > 0.98Not Reported0.999
Limit of Detection (LOD) 0.39 µg/mL (Impurity I), 0.42 µg/mL (Impurity II)1.0 µg/mL0.025 µg/mL (Latanoprost)
Limit of Quantification (LOQ) Not explicitly reported, but stated to be below the 0.05% reporting threshold.2.5 µg/mL0.35 µg/mL (Latanoprost)
Precision (RSD%) < 3.7%Not Reported< 5.0% for impurities
Accuracy (Recovery %) Not ReportedNot Reported98.0 - 102.0% (Latanoprost), 90.0 - 110.0% (Impurities)

Experimental Protocols

Detailed methodologies are crucial for replicating and validating impurity profiling assays.

Protocol 1: Normal-Phase HPLC for Isomer Separation

This method provides excellent separation of the key isomers of Latanoprost.[4]

  • Chromatographic System:

    • Column: NH2 column

    • Mobile Phase: A mixture of heptane, 2-propanol, and acetonitrile in a ratio of 93:6:1 (v/v/v), with the addition of a small amount of water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

  • Sample Preparation:

    • Prepare a stock solution of the Latanoprost sample in the mobile phase.

    • Dilute the stock solution to a suitable concentration for analysis.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution into the chromatograph.

    • Record the chromatogram and calculate the peak areas for Latanoprost and its impurities.

Protocol 2: Reversed-Phase HPLC for Latanoprost and Latanoprost Acid

This method is suitable for the routine analysis of Latanoprost and its primary degradation product, Latanoprost Acid.[9]

  • Chromatographic System:

    • Column: C18, 2.7 µm, 4.6 x 7.5 mm

    • Mobile Phase: A gradient elution using aqueous acetic acid (pH 3.1) and acetonitrile with 0.1% acetic acid.

    • Detection: UV at 210 nm

  • Sample Preparation:

    • Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components).

    • Filter the solution through a 0.45 µm filter before injection.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the prepared sample.

    • Run the gradient program and record the chromatogram.

    • Identify and quantify the peaks corresponding to Latanoprost and Latanoprost Acid based on their retention times compared to standards.

Visualizing Key Processes

To better understand the context of Latanoprost impurity profiling, the following diagrams illustrate the degradation pathways and a typical analytical workflow.

Latanoprost_Degradation_Pathway Latanoprost Latanoprost Latanoprost_Acid Latanoprost Acid (Impurity H) Latanoprost->Latanoprost_Acid Hydrolysis Epi_Latanoprost 15(S)-Latanoprost (Impurity I) Latanoprost->Epi_Latanoprost Epimerization Trans_Latanoprost 5,6-trans-Latanoprost (Impurity II) Latanoprost->Trans_Latanoprost Isomerization Keto_Latanoprost 15-keto-Latanoprost Latanoprost->Keto_Latanoprost Oxidation

Caption: Major degradation pathways of Latanoprost.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Latanoprost Sample (API or Formulation) Dissolution Dissolution in Suitable Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Injection Injection into HPLC System Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification of Impurities Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A typical workflow for HPLC-based impurity profiling.

Latanoprost Mechanism of Action: FP Receptor Signaling

Latanoprost exerts its therapeutic effect by acting as a selective agonist of the prostanoid FP receptor.[1] This interaction initiates a signaling cascade that ultimately increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.

Latanoprost_Signaling_Pathway Latanoprost Latanoprost FP_Receptor Prostanoid FP Receptor Latanoprost->FP_Receptor binds to G_Protein G-protein Coupling FP_Receptor->G_Protein PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt activates MMPs Increased Matrix Metalloproteinases (MMPs) Activity PI3K_Akt->MMPs leads to ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Reduction of Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction

Caption: Simplified signaling pathway of Latanoprost.

By employing robust and validated analytical methods, researchers and drug developers can ensure the quality and safety of Latanoprost formulations, ultimately benefiting patients with glaucoma and ocular hypertension. The comparative data and protocols presented in this guide serve as a valuable resource for selecting and implementing the most appropriate impurity profiling strategy.

References

A Comparative Analysis of Prostaglandin Analogues for Glaucoma Management: Benchmarking Latanoprost, Bimatoprost, Travoprost, and the Investigational Compound Latanoprost Dimethyl Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin analogues (PGAs) are a cornerstone in the pharmacological management of glaucoma, primarily due to their robust efficacy in lowering intraocular pressure (IOP), convenient once-daily dosing, and a favorable systemic safety profile. This guide provides a detailed, data-driven comparison of the most prescribed PGAs: Latanoprost, Bimatoprost, and Travoprost. Furthermore, it explores the available biochemical data for Latanoprost dimethyl amide, a derivative of Latanoprost, to contextualize its potential pharmacological profile against these established therapeutics.

Mechanism of Action: Targeting the Uveoscleral Outflow Pathway

The primary mechanism by which prostaglandin analogues reduce IOP is by increasing the outflow of aqueous humor from the eye, primarily through the uveoscleral pathway.[1][2] Latanoprost, Travoprost, and Bimatoprost are all analogues of prostaglandin F2α (PGF2α) and act as agonists at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor found in the ciliary muscle and other ocular tissues.[2][3] Activation of the FP receptor initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, which in turn reduces resistance to aqueous humor outflow and lowers IOP.[2][4]

Latanoprost and Travoprost are isopropyl ester prodrugs that are hydrolyzed by esterases in the cornea to their biologically active free acid forms.[5] Bimatoprost is an ethyl amide and is also largely converted to its free acid form by corneal amidases to exert its effect.[6]

Comparative Efficacy in Intraocular Pressure Reduction

Numerous clinical trials have compared the IOP-lowering effects of Latanoprost, Bimatoprost, and Travoprost. While all three are highly effective, some studies suggest nuances in their potency.

Prostaglandin Analogue Mean IOP Reduction (mmHg) Percentage IOP Reduction (%) Key Findings from Comparative Studies
Latanoprost 0.005% 6.3 - 8.6 mmHg[5][7]27 - 35%[5][7]Generally considered as effective as other PGAs, with a very favorable tolerability profile.[5][8]
Bimatoprost 0.03% ~8.7 mmHg[9]~35.9%[10]Some studies and meta-analyses suggest Bimatoprost may offer a slightly greater IOP reduction compared to Latanoprost and Travoprost, particularly in the initial phase of treatment.[6][10]
Travoprost 0.004% ~8.0 mmHg[9]~30.8%[10]Efficacy is comparable to Latanoprost.[8]
Comparative Safety and Tolerability

The side effect profiles of these prostaglandin analogues are similar, with most adverse events being localized to the eye.

Adverse Event Latanoprost 0.005% Bimatoprost 0.03% Travoprost 0.004%
Conjunctival Hyperemia (Redness) Lower incidence compared to Bimatoprost and Travoprost.[5][8]Higher incidence is a notable side effect.[5]Incidence is generally comparable to or slightly higher than Latanoprost.[8]
Iris Hyperpigmentation A well-documented side effect, potentially permanent.[11][12]Similar to other PGAs.[5]Similar to other PGAs.[5]
Eyelash Growth (Hypertrichosis) Common side effect.[11]Often more pronounced compared to other PGAs.[5]Common side effect.[5]
Ocular Pruritus (Itching) Generally well-tolerated.[5]Higher incidence reported in some studies.[13]Incidence comparable to other PGAs.[13]
This compound: An Investigational Perspective

Publicly available experimental data on this compound is scarce. However, data on a closely related compound, Prostaglandin F2α dimethyl amide, provides critical insights.

  • Receptor Activity: Prostaglandin F2α dimethyl amide has been shown to act as a weak FP receptor antagonist .[14] In isolated gerbil colon, it inhibits the contractile effects of PGF2α.[14] This is a significant departure from Latanoprost acid, which is a potent FP receptor agonist.

  • Prodrug Potential: Studies on other dialkyl amides of prostaglandins suggest they are resistant to hydrolysis by corneal amidases.[15] This indicates that this compound would likely not be converted to the active Latanoprost acid in the eye, and its activity would depend on its intrinsic affinity for the FP receptor.

Given that Prostaglandin F2α dimethyl amide exhibits antagonist properties, it is plausible that this compound would not be an effective agent for lowering IOP via the same mechanism as the established prostaglandin analogues. Its potential utility would need to be investigated through dedicated preclinical and clinical studies.

Experimental Protocols

Clinical Trial for Comparative IOP Reduction

A representative methodology for a prospective, randomized, double-masked, multicenter clinical trial to compare the efficacy and safety of different prostaglandin analogues is as follows:

  • Patient Population: Patients with open-angle glaucoma or ocular hypertension with a baseline IOP of ≥22 mmHg in at least one eye.

  • Study Design: Following a washout period for any previous IOP-lowering medications, patients are randomized to receive one of the study medications (e.g., Latanoprost 0.005%, Bimatoprost 0.03%, or Travoprost 0.004%) administered once daily in the evening for a duration of 3 to 6 months.

  • Efficacy Measurement: The primary efficacy endpoint is the mean change in IOP from baseline at specified time points (e.g., 9:00 AM and 4:00 PM) at follow-up visits (e.g., 1 and 3 months). IOP is measured using Goldmann applanation tonometry.

  • Safety and Tolerability Assessment: Adverse events are recorded at each study visit. Conjunctival hyperemia is often graded using a standardized photographic scale. Other ocular signs and symptoms are also documented.

In Vivo IOP Measurement in an Animal Model (Rabbit)

The rabbit is a commonly used animal model for glaucoma research. A typical protocol for evaluating the IOP-lowering effects of prostaglandin analogues is as follows:

  • Animal Model: Normotensive New Zealand White rabbits are used.

  • Drug Administration: A single drop of the test compound (e.g., this compound) or a comparator (e.g., Latanoprost) is administered topically to one eye of each rabbit, with the contralateral eye serving as a control.

  • IOP Measurement: IOP is measured at baseline and at various time points post-instillation (e.g., 1, 2, 4, 6, and 24 hours). Measurements are taken using a calibrated tonometer, such as a rebound tonometer (e.g., TonoVet) or an applanation tonometer.[16][17] To minimize stress and ensure accurate readings, a topical anesthetic may be applied to the cornea.[18]

FP Receptor Binding Assay

To determine the binding affinity of a compound for the prostaglandin F receptor, a competitive radioligand binding assay is performed.

  • Materials: Cell membranes prepared from a cell line stably expressing the human FP receptor, a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α), and the test compounds.

  • Procedure:

    • The cell membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound.

    • The reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Visualizations

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGA Prostaglandin Analogue (e.g., Latanoprost Acid) FP_Receptor FP Receptor (GPCR) PGA->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Ciliary Muscle Relaxation, ECM Remodeling) Ca_release->Cellular_Response MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Activates Gene_Expression Changes in Gene Expression MAPK_Pathway->Gene_Expression Leads to Gene_Expression->Cellular_Response

Caption: Prostaglandin F Receptor (FP) Signaling Pathway.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation cluster_data Data Analysis and Comparison receptor_binding FP Receptor Binding Assay (Determine Ki) in_vivo_animal IOP Measurement in Animal Model (e.g., Rabbit) receptor_binding->in_vivo_animal Promising candidates phase_I Phase I Clinical Trial (Safety and Tolerability in Humans) in_vivo_animal->phase_I Lead candidates phase_II_III Phase II/III Clinical Trials (Comparative Efficacy vs. Standard of Care) phase_I->phase_II_III Safe candidates data_analysis Statistical Analysis of IOP Reduction and Adverse Events phase_II_III->data_analysis comparison Benchmarking against other Prostaglandin Analogues data_analysis->comparison

Caption: Generalized Experimental Workflow for PGA Comparison.

References

A Head-to-Head Comparison of Latanoprost Amides for Ocular Hypotensive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of latanoprost and its amide derivatives, focusing on their performance as ocular hypotensive agents. The information presented is intended to support researchers and professionals in the fields of ophthalmology and drug development in their evaluation of these compounds for the treatment of glaucoma and ocular hypertension.

Introduction to Latanoprost and its Analogs

Latanoprost, a prostaglandin F2α analogue, is a cornerstone in the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma.[1] It is an isopropyl ester prodrug that, after topical administration to the eye, is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[2] Latanoprost acid is a selective agonist of the prostaglandin F (FP) receptor, and its activation is believed to lower IOP primarily by increasing the uveoscleral outflow of aqueous humor.[2]

In the quest for enhanced efficacy, improved tolerability, and alternative intellectual property landscapes, various modifications to the latanoprost molecule have been explored. Among these, the substitution of the C-1 carboxyl ester with an amide group has given rise to a class of compounds known as latanoprost amides. The most well-known of these is bimatoprost, which is chemically an ethyl amide derivative of 17-phenyl-trinor PGF2α and is sometimes classified as a "prostamide." Another example is the investigational compound, latanoprost ethyl amide. This guide will focus on a head-to-head comparison of these amide derivatives against the parent compound, latanoprost.

Mechanism of Action: The Prostaglandin FP Receptor Signaling Pathway

Latanoprost and its amide derivatives exert their primary IOP-lowering effect through the activation of the prostanoid FP receptor, a G-protein coupled receptor (GPCR). The binding of the active drug to the FP receptor initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway, thereby increasing aqueous humor outflow.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Latanoprost_Amide Latanoprost Amide (Prodrug) Esterases_Amidase Corneal Esterases/ Amidases Latanoprost_Amide->Esterases_Amidase Hydrolysis Latanoprost_Acid Latanoprost Acid (Active Drug) Esterases_Amidase->Latanoprost_Acid FP_Receptor FP Receptor (GPCR) Latanoprost_Acid->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Activates MMPs ↑ MMPs (e.g., MMP-1, -3, -9) MAPK_Pathway->MMPs ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Uveoscleral_Outflow ↑ Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction ↓ Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Caption: Prostaglandin FP Receptor Signaling Pathway for IOP Reduction.

Head-to-Head Performance Comparison

The following tables summarize the available quantitative data comparing latanoprost with its prominent amide derivative, bimatoprost. Data for other specific latanoprost amides from head-to-head studies is limited in publicly available literature.

Table 1: Receptor Binding Affinity and Potency
CompoundReceptor Binding Affinity (Ki, nM) for FP ReceptorFunctional Agonist Potency (EC50, nM) at FP ReceptorReceptor Selectivity
Latanoprost Acid 98[3]32-124[3]High for FP, with some activity at EP1 receptors.[1][3]
Bimatoprost Acid 83[3]2.8-3.8[3]Less selective, with significant affinity for FP, EP1, and EP3 receptors.[3]
Travoprost Acid 35[3]1.4-3.6[3]Most FP-receptor-selective among common prostaglandin analogs.[3]

Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Table 2: Clinical Efficacy in Intraocular Pressure (IOP) Reduction
Compound (Concentration)Mean IOP Reduction from BaselineResponder Rate (Target IOP Achieved)Onset and Duration of Action
Latanoprost (0.005%) 28-34%[4]High, with an 86-97% chance of sufficient IOP reduction in primary open-angle glaucoma and ocular hypertension.[4]Maximal IOP reduction within 8-12 hours, lasting at least 24 hours.[4]
Bimatoprost (0.03%) Generally considered to be at least as effective, and in some studies, slightly more effective than latanoprost.Comparable or slightly higher than latanoprost in some studies.Similar to latanoprost.
Latanoprostene Bunod (0.024%) Statistically significant greater reduction in mean diurnal IOP compared to latanoprost 0.005%.[2]Not explicitly stated in the provided results.Not explicitly stated in the provided results.
Table 3: In Vitro Cytotoxicity Profile
Compound/FormulationCell Viability (%) after ExposureNotes
Latanoprost with BAK (0.02%) ~30% in human conjunctival cells.[5][6]Cytotoxicity is largely attributed to the preservative benzalkonium chloride (BAK).[7]
Latanoprost Nanoemulsion (BAK-free) 80-90% in human conjunctival cells.[5][6]Demonstrates significantly lower cytotoxicity compared to the BAK-preserved formulation.[5][6]
Bimatoprost with BAK Data varies, but generally shows some level of cytotoxicity, also linked to BAK concentration.A direct, standardized head-to-head cytotoxicity comparison with latanoprost amides is not available in the provided results.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Prostaglandin FP Receptor Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of latanoprost amides for the prostaglandin F (FP) receptor.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing FP receptors Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand (e.g., [3H]-PGF2α) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of test compounds (Latanoprost Amides) Compound_Prep->Incubation Separation Separate bound and free radioligand via filtration Incubation->Separation Counting Quantify bound radioactivity using a scintillation counter Separation->Counting IC50_Calc Calculate IC50 values from competition binding curves Counting->IC50_Calc Ki_Calc Calculate Ki values using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Experimental Workflow for FP Receptor Radioligand Binding Assay.

Detailed Steps:

  • Membrane Preparation:

    • Culture cells expressing the human FP receptor (e.g., HEK293 cells).

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[8]

  • Assay Setup:

    • In a 96-well plate, add the prepared cell membranes to each well.

    • Add a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-Prostaglandin F2α).

    • Add varying concentrations of the unlabeled test compounds (latanoprost amides) or a control compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled FP agonist).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).[8][9]

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.[8][9]

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of latanoprost amides on ocular cells.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_measurement Measurement & Analysis Cell_Seeding Seed ocular cells (e.g., conjunctival epithelial cells) in a 96-well plate Incubation_1 Incubate to allow cell attachment Cell_Seeding->Incubation_1 Treatment Treat cells with various concentrations of Latanoprost Amides Incubation_1->Treatment Incubation_2 Incubate for the desired exposure time Treatment->Incubation_2 Add_MTT Add MTT solution to each well Incubation_2->Add_MTT Incubation_3 Incubate to allow formazan crystal formation Add_MTT->Incubation_3 Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubation_3->Solubilization Absorbance_Reading Measure absorbance at ~570 nm using a plate reader Solubilization->Absorbance_Reading Viability_Calc Calculate cell viability as a percentage of the untreated control Absorbance_Reading->Viability_Calc

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Detailed Steps:

  • Cell Culture and Seeding:

    • Culture human conjunctival epithelial cells (or another relevant ocular cell line) in appropriate culture medium.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well).

    • Incubate the plate for 24 hours to allow the cells to adhere.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the latanoprost amide compounds in culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control.

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow the viable cells to reduce the MTT into formazan crystals.[11]

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.

    • Gently agitate the plate to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control group (100% viability).

    • Plot cell viability against compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

Conclusion

The available data suggests that amide derivatives of latanoprost, such as bimatoprost, are potent ocular hypotensive agents. Bimatoprost acid demonstrates a higher potency at the FP receptor compared to latanoprost acid, though with less receptor selectivity.[3] Clinically, this translates to a robust IOP-lowering effect that is at least comparable, and in some cases superior, to that of latanoprost.

A significant consideration for topical ophthalmic drugs is their potential for ocular surface toxicity, which is often associated with preservatives like BAK.[7] The development of BAK-free formulations of latanoprost has shown a marked improvement in the in vitro cytotoxicity profile.[5][6] Future research and development of latanoprost amides should prioritize not only enhanced efficacy but also improved safety and tolerability, potentially through the exploration of novel, less toxic formulations.

The experimental protocols provided herein offer a standardized framework for the continued investigation and head-to-head comparison of novel latanoprost amides and other prostaglandin analogs, facilitating the development of next-generation therapies for glaucoma.

References

In Vitro Potency Showdown: Latanoprost Isopropyl Ester vs. Amide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced differences in in vitro potency between prostaglandin analogs is critical for advancing ophthalmic therapeutics. This guide provides a comparative analysis of Latanoprost, an isopropyl ester prodrug, and its amide-containing counterparts, focusing on available experimental data to illuminate their distinct pharmacological profiles.

Quantitative Comparison of In Vitro Potency

The following table summarizes the available in vitro potency data for Latanoprost acid (the active form of Latanoprost) and Bimatoprost acid at various prostaglandin receptors. Latanoprost is an isopropyl ester that is hydrolyzed in vivo to latanoprost acid. Bimatoprost is a prostamide, an amide derivative of a prostaglandin, which is also hydrolyzed to its free acid form.

CompoundReceptorAssay TypeCell TypePotency (EC50/Ki)
Latanoprost Acid FPFunctional AgonistHuman Ciliary MuscleEC50 = 1.4 nM[1]
FPFunctional AgonistHuman Trabecular MeshworkEC50 = 3.6 nM[1]
FPReceptor Binding-Ki = 98 nM[1]
EP1Functional Agonist-EC50 = 119 nM[1]
Bimatoprost Acid FPFunctional AgonistMost cell typesEC50 = 2.8-3.8 nM[1]
FPReceptor Binding-Ki = 83 nM[1]
EP1Functional Agonist-EC50 = 2.7 nM[1]
EP3Receptor Binding-Ki = 387 nM[1]
Bimatoprost (amide) FPFunctional AgonistCloned Human FP ReceptorEC50 = 681 nM[1]
FPFunctional AgonistHuman Trabecular MeshworkEC50 = 3245 nM[1]
Prostaglandin F2α dimethyl amide FPFunctional AntagonistGerbil ColonInhibits PGF2α effects by 50% at 3.2 µg/ml[2]

Experimental Protocols

Receptor Binding and Functional Potency Assays

Detailed methodologies for determining the binding affinities (Ki) and functional potencies (EC50) of prostaglandin analogs have been described.[1]

  • Receptor Binding Assays: Competitive binding studies are performed using membrane preparations from cells expressing the target prostaglandin receptors (e.g., FP, EP1, EP3). The ability of the test compounds (Latanoprost acid, Bimatoprost acid) to displace a radiolabeled ligand from the receptor is measured. The inhibitor constant (Ki) is then calculated, representing the concentration of the compound required to inhibit 50% of the specific binding of the radioligand.

  • Functional Agonist Assays (Phosphoinositide Turnover): The agonist activity of the compounds is determined by measuring their ability to stimulate a downstream signaling event, such as phosphoinositide turnover, in cultured cells. Human ciliary muscle cells, human trabecular meshwork cells, mouse fibroblasts, and rat aortic smooth muscle cells are commonly used.[1] Cells are treated with varying concentrations of the prostaglandin analogs, and the production of inositol phosphates is quantified. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is then determined.

Latanoprost Neuroprotective Activity Assay

In vitro studies have also investigated the neuroprotective effects of Latanoprost.[3]

  • Cell Culture and Insult: Primary cultures of human retinal cells are subjected to glutamate (10 µM) or hypoxia/re-oxygenation to induce neuronal damage.

  • Treatment: The cells are treated with varying concentrations of Latanoprost, its active acid form (PhXA85), PGF2α, and PGE2.

  • Outcome Measure: The release of lactate dehydrogenase (LDH), an indicator of cell death, is measured. A reduction in LDH release in treated cells compared to untreated cells indicates a neuroprotective effect. Latanoprost and its acid showed a reduction in LDH release at concentrations of 0.1-0.001 µM.[3]

Signaling Pathways and Experimental Workflow

The primary mechanism of action for Latanoprost involves its agonistic activity at the prostaglandin F receptor (FP receptor). This interaction initiates a signaling cascade that ultimately leads to the therapeutic effect of reducing intraocular pressure.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Latanoprost Latanoprost (Isopropyl Ester Prodrug) FP_Receptor FP Receptor Latanoprost->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC MMPs ↑ Matrix Metalloproteinases (MMPs) Ca_Release->MMPs PKC->MMPs Outflow ↑ Uveoscleral Outflow MMPs->Outflow G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Cell_Culture Culture Human Ocular Cells (e.g., Ciliary Muscle, Trabecular Meshwork) Incubation Incubate Cells with Test Compounds Cell_Culture->Incubation Compound_Prep Prepare Serial Dilutions of Latanoprost Acid & Amide Analogs Compound_Prep->Incubation Binding_Assay Receptor Binding Assay (Determine Ki) Incubation->Binding_Assay Functional_Assay Functional Assay (e.g., Phosphoinositide Turnover) (Determine EC50) Incubation->Functional_Assay Data_Analysis Data Analysis and Potency Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Latanoprost Dimethyl Amide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent compounds like Latanoprost dimethyl amide. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.

Hazard Identification and Control

To mitigate these risks, a combination of engineering controls, personal protective equipment (PPE), and strict handling procedures is necessary. All work with this compound should be conducted in a designated area, preferably within a chemical fume hood or a glove box to minimize inhalation exposure.[2]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE regimen is critical to prevent accidental exposure. The following table summarizes the required PPE for handling this compound, based on guidelines for potent pharmaceutical compounds.[3][4]

Body PartPersonal Protective EquipmentSpecifications
Hands Double GlovingTwo pairs of powder-free nitrile or neoprene chemotherapy gloves. The outer glove should be removed immediately after handling the compound.[3][4]
Body Disposable GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4]
Eyes Safety GogglesChemical splash goggles are required to protect against splashes or aerosols.[5]
Face Face ShieldA face shield should be worn in conjunction with goggles, especially when there is a significant risk of splashing.[5]
Respiratory RespiratorFor operations that may generate aerosols or dust, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.[5]
Head/Hair Hair CoverA bouffant cap or other hair cover to prevent contamination.[6]
Feet Shoe CoversDisposable shoe covers should be worn in the designated handling area.[6]

Standard Operating Procedure for Handling this compound

The following step-by-step procedure outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Pre-Handling:

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary materials, including the compound, solvents, and equipment, and place them in the fume hood.

  • Don the required PPE as outlined in the table above.

2. Handling and Experimentation:

  • Perform all manipulations of the compound, including weighing and dissolution, within the fume hood.

  • Use dedicated equipment (spatulas, glassware, etc.) for handling the compound.

  • Avoid generating dust or aerosols. If working with a solid, handle it carefully. If working with a solution, avoid splashing.

  • In case of a spill, immediately follow the spill cleanup procedure outlined below.

3. Post-Handling:

  • After completing the experimental work, decontaminate all surfaces and equipment.

  • Carefully remove the outer pair of gloves and dispose of them as hazardous waste.

  • Remove the remaining PPE in the designated area, avoiding self-contamination.

  • Wash hands thoroughly with soap and water.[4]

Emergency Procedures

Spill Response:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or generates significant aerosols.

  • Contain: If safe to do so, contain the spill using an appropriate absorbent material (e.g., chemical absorbent pads or granules).

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, working from the outer edge of the spill inwards.

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all hazardous waste in clearly labeled, sealed, and puncture-resistant containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name.

  • Disposal: Dispose of the hazardous waste through the institution's designated hazardous waste management program, following all local, state, and federal regulations.[2][7] Do not dispose of this material down the drain or in the regular trash.[7]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal A Verify Fume Hood Function B Gather Materials A->B C Don Full PPE B->C D Weigh/Dissolve Compound C->D E Perform Experiment D->E F Monitor for Spills E->F G Decontaminate Surfaces & Equipment F->G H Doff & Dispose Outer Gloves G->H I Doff Remaining PPE H->I J Wash Hands Thoroughly I->J K Segregate Hazardous Waste I->K L Label Waste Container K->L M Dispose via Institutional Program L->M

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。